molecular formula C8H7N B1628467 1H-Cyclopenta[b]pyridine CAS No. 270-88-2

1H-Cyclopenta[b]pyridine

Cat. No.: B1628467
CAS No.: 270-88-2
M. Wt: 117.15 g/mol
InChI Key: FGFBEHFJSQBISW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Cyclopenta[b]pyridine is a useful research compound. Its molecular formula is C8H7N and its molecular weight is 117.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-cyclopenta[b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N/c1-3-7-4-2-6-9-8(7)5-1/h1-6,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGFBEHFJSQBISW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC=CNC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00591862
Record name 1H-Cyclopenta[b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00591862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

270-88-2
Record name Pyrindine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000270882
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Cyclopenta[b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00591862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PYRINDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZY6KVZ3FQP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

"physical and chemical properties of 1H-Cyclopenta[b]pyridine"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical and Chemical Properties of 1H-Cyclopenta[b]pyridine

Executive Summary: The this compound core, a fused heterocyclic system also known as pyrindine, represents a privileged scaffold in medicinal chemistry and materials science. Its unique structure, combining an electron-deficient pyridine ring with an electron-rich cyclopentadiene moiety, imparts a rich and versatile chemical character. This guide provides a comprehensive overview of the physical and chemical properties of this compound and its derivatives. Notably, the parent aromatic compound is rarely isolated, with the literature focusing heavily on its more stable dihydro and substituted analogues. Therefore, this document synthesizes available experimental data on key derivatives with theoretical and computed data for the parent compound to provide a holistic and practical understanding for researchers, scientists, and drug development professionals.

Introduction: A Scaffold of Medicinal Importance

The fusion of a pyridine ring with a five-membered carbocycle creates the cyclopenta[b]pyridine framework. This structural motif is not merely a synthetic curiosity but is embedded within the core of several clinically significant therapeutic agents. Its prevalence in marketed drugs underscores the importance of understanding its fundamental properties for the rational design of new chemical entities.

Prominent examples include:

  • Ubrogepant and Atogepant: These small molecule calcitonin gene-related peptide (CGRP) receptor antagonists, approved for the treatment of migraine, feature a complex cyclopenta[b]pyridine core, highlighting the scaffold's utility in targeting protein-protein interactions.[1]

  • Cefpirome: A fourth-generation cephalosporin antibiotic, Cefpirome utilizes a derivative, 6,7-dihydro-5H-cyclopenta[b]pyridine, as a key synthetic intermediate, demonstrating the framework's value in the synthesis of complex antibacterial agents.[1]

The scaffold's rigid, planar structure and its unique electronic distribution make it an attractive starting point for developing inhibitors for various enzymes, including methionine adenosyltransferase 2A (MAT2A) and topoisomerase IIα.[1] This guide serves as a foundational resource for professionals working to harness the potential of this versatile heterocyclic system.

Molecular Structure and Properties

Identification and Core Structure

The fundamental properties of the parent this compound molecule are summarized below. It is identified by the CAS Number 270-88-2.[2]

IdentifierValueSource
IUPAC Name This compoundPubChem[2]
CAS Number 270-88-2PubChem[2]
Molecular Formula C₈H₇NPubChem[2]
Molecular Weight 117.15 g/mol PubChem[2]
Canonical SMILES C1=CC2=CC=CNC2=C1PubChem[2]
InChI Key FGFBEHFJSQBISW-UHFFFAOYSA-NPubChem[2]
Synonyms Pyrindine, 1H-Cyclopenta(b)pyridinePubChem[2]

graph "molecule_structure" {
layout=neato;
node [shape=plaintext, fontsize=12, fontname="sans-serif"];
edge [fontsize=10];

// Atom positions N [label="N", pos="0,1.2!", fontcolor="#EA4335"]; C2 [label="C", pos="1.2,0.8!"]; C3 [label="C", pos="1.2,-0.8!"]; C4 [label="C", pos="0,-1.5!"]; C4a [label="C", pos="-1.2,-0.8!"]; C5 [label="C", pos="-2.4,0!"]; C6 [label="C", pos="-2.4,1.5!"]; C7 [label="C", pos="-1.2,2.0!"]; C7a [label="C", pos="-1.2,0.8!"]; H1a [label="H", pos="-3.2, -0.5!"]; H1b [label="H", pos="-3.2, 0.5!"];

// Atom Numbering N_num [label="1", pos="0.3,1.5!", fontcolor="#5F6368"]; C2_num [label="2", pos="1.5,1.1!", fontcolor="#5F6368"]; C3_num [label="3", pos="1.5,-1.1!", fontcolor="#5F6368"]; C4_num [label="4", pos="0,-1.9!", fontcolor="#5F6368"]; C4a_num [label="4a", pos="-1.6,-1.1!", fontcolor="#5F6368"]; C5_num [label="5", pos="-2.8,0!", fontcolor="#5F6368"]; C6_num [label="6", pos="-2.8,1.5!", fontcolor="#5F6368"]; C7_num [label="7", pos="-1.2,2.4!", fontcolor="#5F6368"]; C7a_num [label="7a", pos="-1.6,1.1!", fontcolor="#5F6368"];

// Bonds N -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C4a [label=""]; C4a -- C7a [label=""]; C7a -- N [label=""]; C4a -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C7 [label=""]; C7 -- C7a [label=""]; C5 -- H1a; C5 -- H1b;

// Double bonds edge [penwidth=3]; C2 -- C3; C4 -- C4a; N -- C7a; C6 -- C7; }

Structure of this compound with IUPAC numbering.
Physical Properties
PropertyThis compound (Computed)6,7-dihydro-5H-cyclopenta[b]pyridine (Experimental)
Appearance -Clear colorless to brownish liquid
Boiling Point Not Available108-110 °C (at 66 mmHg)
Density Not Available1.018 g/cm³
Flash Point Not Available67 °C
Refractive Index Not Available1.647
XLogP3 1.7Not Available
Stability LimitedStable at room temperature in closed containers

Data for the dihydro- derivative sourced from commercial supplier information. Computed data from PubChem.[2]

Spectroscopic Characterization (Predicted and Comparative)

While experimental spectra for the parent this compound are scarce, its spectroscopic features can be reliably predicted based on the well-understood characteristics of its constituent aromatic rings and data from its derivatives.

¹H and ¹³C NMR Spectroscopy

The proton and carbon environments in this compound are distinct, leading to a predictable NMR spectrum. Protons and carbons on the electron-deficient pyridine ring are expected to be deshielded (appear at higher ppm), while those on the cyclopentadiene moiety will be in a more typical aliphatic/olefinic region.

Predicted ¹H NMR Chemical Shifts:

Proton(s) Environment Predicted Shift (ppm) Rationale / Comparison
H-2, H-4 α, γ to Pyridine N δ 8.5 - 8.8 Highly deshielded due to N electronegativity. (Pyridine α-H: ~8.5 ppm).[3]
H-3 β to Pyridine N δ 7.2 - 7.6 Less deshielded than α/γ positions. (Pyridine β-H: ~7.2 ppm).[3]
H-6, H-7 Olefinic δ 6.5 - 7.0 Typical range for cyclopentadiene protons.

| H-5 (CH₂) | Allylic | δ 3.0 - 3.5 | Allylic to two double bonds, expected to be deshielded. |

Predicted ¹³C NMR Chemical Shifts:

Carbon(s) Environment Predicted Shift (ppm) Rationale / Comparison
C-2, C-4, C-7a Aromatic (Pyridine) δ 145 - 155 Deshielded carbons adjacent to nitrogen or at the ring fusion. (Pyridine α-C: ~150 ppm).[3][4]
C-3, C-4a Aromatic (Pyridine) δ 120 - 140 Other pyridine ring carbons. (Pyridine β,γ-C: ~124, 136 ppm).[3][4]
C-6, C-7 Olefinic δ 130 - 135 Typical range for sp² carbons in a five-membered ring.

| C-5 | Aliphatic (CH₂) | δ 30 - 40 | Aliphatic sp³ carbon. |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorptions corresponding to its aromatic and aliphatic components.

Predicted Key IR Absorptions:

Wavenumber (cm⁻¹) Vibration Type Functional Group
3100 - 3000 C-H Stretch Aromatic C-H (Pyridine & C₅H₄ part)
3000 - 2850 C-H Stretch Aliphatic C-H (CH₂)
1620 - 1570 C=N Stretch Pyridine Ring
1580 - 1450 C=C Stretch Aromatic Ring Vibrations

| 900 - 675 | C-H Bend | Out-of-plane bending for substituted aromatic rings |

Predictions are based on standard IR correlation tables and data for pyridine.[5]

Mass Spectrometry

In mass spectrometry, this compound is expected to show a prominent molecular ion peak followed by fragmentation patterns characteristic of aromatic nitrogen heterocycles.

  • Molecular Ion (M⁺•): m/z = 117, corresponding to the molecular weight of C₈H₇N.

  • Key Fragmentation: A likely fragmentation pathway involves the loss of hydrogen cyanide (HCN, 27 Da) from the pyridine ring, a characteristic fragmentation for pyridine-containing compounds, leading to a fragment at m/z = 90.

Chemical Reactivity and Synthesis

The chemistry of this compound is dictated by the interplay between its two fused rings. This duality provides multiple avenues for functionalization.

Acidity of the Methylene Bridge (C-5)

A paramount feature of this molecule is the acidity of the protons at the C-5 position. Analogous to cyclopentadiene (pKa ≈ 16), these protons can be readily removed by a suitable base (e.g., organolithiums, sodium hydride) to generate the cyclopenta[b]pyridinyl anion . This anion is aromatic, possessing a 6π-electron system in the five-membered ring, which is delocalized across the entire fused system. This deprotonation is a key step in the synthesis of organometallic complexes and for introducing substituents at the C-5 position via reaction with electrophiles.[6]

deprotonation start This compound anion Cyclopenta[b]pyridinyl Anion (Aromatic) start->anion + Base - H⁺ anion->start + H⁺

Deprotonation to form the aromatic cyclopenta[b]pyridinyl anion.
Reactivity of the Pyridine Ring

The nitrogen atom in the pyridine ring has a strong electron-withdrawing inductive effect, making the ring electron-deficient and influencing its susceptibility to substitution reactions.

  • Nucleophilic Aromatic Substitution (SₙAr): The pyridine ring is activated towards attack by nucleophiles. This reaction is highly regioselective, favoring substitution at the C-2 and C-4 positions (ortho and para to the nitrogen). Attack at these positions allows the negative charge of the intermediate Meisenheimer complex to be stabilized by the electronegative nitrogen atom.[7][8][9] For SₙAr to proceed, a good leaving group (e.g., a halide) must be present at the C-2 or C-4 position.

  • Electrophilic Aromatic Substitution (SₑAr): Conversely, the electron-deficient nature of the ring deactivates it towards electrophilic attack. SₑAr reactions on the pyridine ring require harsh conditions (e.g., high temperatures, strong acids) and proceed with low yields.[10][11] Substitution, when it does occur, is directed to the C-3 and C-5 positions. Friedel-Crafts alkylations and acylations are generally not feasible as the Lewis acid catalyst coordinates with the basic nitrogen atom, further deactivating the ring.[10]

reactivity cluster_0 Pyridine Ring Reactivity favored Favored Pathway (Electron-deficient ring) nucleophilic Nucleophilic Substitution (SNAr) at C-2, C-4 favored->nucleophilic disfavored Disfavored Pathway (Requires harsh conditions) electrophilic Electrophilic Substitution (SEAr) at C-3, C-5 disfavored->electrophilic

Reactivity profile of the pyridine moiety in cyclopenta[b]pyridine.
Synthesis Strategies: A Protocol for Dihydro-Derivatives

Direct synthesis of the parent this compound is not well-documented. However, robust methods exist for its more stable and synthetically useful derivatives. A highly efficient multicomponent reaction for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles has been developed, showcasing a modern approach to this scaffold.[12]

Experimental Protocol: Synthesis of 2-Alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles [12]

  • Reagent Preparation: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the appropriate 2,5-diarylidenecyclopentanone derivative (1.0 eq.).

  • Addition of Reagents: Add propanedinitrile (1.0 eq.) and sodium alkoxide (sodium ethoxide or sodium methoxide, 1.0 eq.) to the flask.

  • Solvent and Reflux: Add the corresponding anhydrous alcohol (ethanol for sodium ethoxide, methanol for sodium methoxide) as the solvent. Heat the reaction mixture to reflux (approx. 80 °C) with vigorous stirring for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with cold distilled water, which will cause the product to precipitate.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water and then a small amount of cold alcohol. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the highly functionalized cyclopenta[b]pyridine derivative.

G start Combine Reactants (Diarylidenecyclopentanone, Propanedinitrile, NaOR) reflux Add Alcohol Solvent & Reflux (80°C, 1-2h) start->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temp. monitor->cool Reaction Complete precipitate Add Cold Water to Precipitate Product cool->precipitate filter Collect Solid by Vacuum Filtration precipitate->filter purify Purify by Recrystallization filter->purify

Sources

An In-depth Technical Guide to 1H-Cyclopenta[b]pyridine: Molecular Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1H-Cyclopenta[b]pyridine, a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. This document elucidates its molecular structure, IUPAC nomenclature, and key physicochemical properties. It further details synthetic methodologies, explores its chemical reactivity, and provides a thorough analysis of its spectroscopic signature. Finally, the guide highlights the role of the cyclopenta[b]pyridine scaffold in drug discovery, with a focus on its application as a bioisosteric replacement and its presence in clinically approved pharmaceuticals.

Molecular Structure and Nomenclature

This compound, also known by its common name pyrindine, is a fused heterocyclic aromatic compound. Its structure consists of a pyridine ring fused to a cyclopentadiene ring. The fusion of these two rings results in a bicyclic system with the chemical formula C₈H₇N.[1]

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1] The "1H" designation specifies the position of the saturated atom in the cyclopentadiene ring, which is necessary to avoid ambiguity with its isomers.

PropertyValueSource
Molecular Formula C₈H₇NPubChem[1]
Molecular Weight 117.15 g/mol PubChem[1]
CAS Number 270-88-2PubChem
Canonical SMILES C1=CC2=CC=CNC2=C1PubChem[1]
InChI InChI=1S/C8H7N/c1-3-7-4-2-6-9-8(7)5-1/h1-6,9HPubChem[1]
InChIKey FGFBEHFJSQBISW-UHFFFAOYSA-NPubChem[1]

digraph "this compound" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontname="Helvetica", fontsize=12, fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

// Atom nodes N1 [label="N", pos="0,1.2!"]; C2 [label="C", pos="-1.2,0.6!"]; C3 [label="C", pos="-1.2,-0.6!"]; C4 [label="C", pos="0,-1.2!"]; C4a [label="C", pos="1.2,-0.6!"]; C5 [label="C", pos="2.4,0!"]; C6 [label="C", pos="2.4,1.2!"]; C7 [label="C", pos="1.2,1.8!"]; C7a [label="C", pos="1.2,0.6!"];

// Hydrogen nodes H1[label="H", pos="-2.2,1!"]; H2[label="H", pos="-2.2,-1!"]; H3[label="H", pos="0,-2.2!"]; H5[label="H", pos="3.4,0!"]; H6[label="H", pos="3.4,1.2!"]; H7 [label="H", pos="1.2,2.8!"]; H_N [label="H", pos="-0.5,1.8!"];

// Edges for the molecule C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C4a [len=1.5]; C4a -- C7a [len=1.5]; C7a -- N1 [len=1.5]; N1 -- C2 [len=1.5]; C4a -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C7 [len=1.5]; C7 -- C7a [len=1.5];

// Double bonds edge [style=double]; C2 -- C3; C4 -- C4a; C5 -- C6; C7a -- N1;

// Edges for hydrogens edge [style=solid]; C2 -- H1; C3 -- H2; C4 -- H3; C5 -- H5; C6 -- H6; C7 -- H7; N1 -- H_N; }

Caption: 2D structure of this compound.

Synthesis and Experimental Protocols

The synthesis of the fully aromatic this compound is not as commonly reported as its more saturated derivatives. However, a logical synthetic approach involves the preparation of a dihydro precursor, 6,7-dihydro-5H-cyclopenta[b]pyridine, followed by a dehydrogenation step.

Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine

A practical and efficient route for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine has been developed, which is a key intermediate for the antibiotic cefpirome.[2] This multi-step synthesis starts from commercially available cyclopentanone and benzylamine and involves nucleophilic addition, acetylization, Vilsmeier cyclization, and dechlorination.[2]

Multicomponent reactions (MCRs) also offer an efficient pathway to substituted 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives.[3] One such method involves the cyclocondensation of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile, catalyzed by a sodium alkoxide.[4][5]

Experimental Protocol: Multicomponent Synthesis of 2-Alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles [3][4][5]

  • To a round-bottom flask, add the 2,5-diarylidenecyclopentanone derivative (0.02 mol).

  • Add propanedinitrile (0.02 mol, 1.32 g).

  • Add sodium alkoxide (0.02 mol). Use sodium ethoxide (1.36 g) for ethanol as the solvent, or sodium methoxide (1.08 g) for methanol.

  • Add the corresponding anhydrous alcohol (ethanol or methanol) as the solvent.

  • Reflux the reaction mixture for 1 hour at 80 °C with stirring.

  • After 1 hour, cool the reaction to room temperature.

  • Dilute the cooled reaction mixture with 150 mL of distilled water.

  • Collect the precipitated solid product by filtration.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product reactant1 2,5-Diarylidenecyclopentanone mix Mix Reactants reactant1->mix reactant2 Propanedinitrile reactant2->mix reactant3 Sodium Alkoxide reactant3->mix reactant4 Alcohol (Solvent) reactant4->mix reflux Reflux at 80°C for 1h mix->reflux cool Cool to Room Temperature reflux->cool precipitate Precipitate with Water cool->precipitate filter Filter precipitate->filter product Substituted 6,7-dihydro-5H- cyclopenta[b]pyridine filter->product

Caption: Workflow for the multicomponent synthesis of substituted 6,7-dihydro-5H-cyclopenta[b]pyridines.

Dehydrogenation to this compound

Chemical Reactivity

The chemical reactivity of this compound is dictated by the electronic properties of the fused ring system. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which influences the reactivity of the entire molecule.

Electrophilic Aromatic Substitution

Similar to pyridine, this compound is expected to be relatively unreactive towards electrophilic aromatic substitution. The nitrogen atom deactivates the ring system towards attack by electrophiles. Furthermore, under the acidic conditions often required for these reactions, the pyridine nitrogen is protonated, further deactivating the ring. When substitution does occur, it is predicted to favor the C3 and C5 positions (beta to the nitrogen), as attack at these positions avoids placing a positive charge on the electronegative nitrogen atom in the resonance structures of the intermediate.

The Friedel-Crafts reaction, a classic electrophilic aromatic substitution, generally fails with pyridine.[6] The Lewis acid catalyst, such as aluminum chloride, coordinates with the lone pair of electrons on the nitrogen atom, forming a highly deactivated pyridinium salt.[6][7] This deactivation prevents the subsequent alkylation or acylation of the ring. A similar outcome is expected for this compound.

Nucleophilic Aromatic Substitution

Conversely, the electron-deficient nature of the pyridine ring makes this compound susceptible to nucleophilic attack, particularly at the C2 and C4 positions (alpha and gamma to the nitrogen).

A notable example of nucleophilic substitution on pyridines is the Chichibabin reaction , which involves the amination of the pyridine ring using sodium amide (NaNH₂).[8][9] This reaction typically occurs at the C2 position. The mechanism involves the nucleophilic addition of the amide anion to the C2 carbon, followed by the elimination of a hydride ion to restore aromaticity.[8][9] It is plausible that this compound would undergo a similar reaction to yield 2-amino-1H-cyclopenta[b]pyridine.

Chichibabin_Mechanism pyridine This compound sodamide + NaNH₂ intermediate σ-complex intermediate sodamide->intermediate Nucleophilic Attack hydride - H⁻ product 2-Amino-1H-cyclopenta[b]pyridine hydride->product Aromatization

Caption: Proposed mechanism for the Chichibabin reaction on this compound.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and characterization of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on both the pyridine and cyclopentadiene rings. The protons on the pyridine ring will likely appear in the downfield region (δ 7.0-8.5 ppm), characteristic of aromatic protons, with their chemical shifts influenced by the nitrogen atom. The protons on the cyclopentadiene moiety will also be in the aromatic region, and their specific shifts and coupling patterns will provide valuable structural information.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms. The carbon atoms in the pyridine ring are expected to have chemical shifts in the range of δ 120-150 ppm.[10] Specifically, the carbons alpha to the nitrogen (C2 and C7a) will be the most deshielded. The carbons in the cyclopentadiene ring will also resonate in the aromatic region.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands. Key absorptions are expected for:

  • C-H stretching (aromatic): Above 3000 cm⁻¹[11]

  • C=C and C=N stretching (aromatic): In the 1600-1400 cm⁻¹ region[12]

  • C-H bending (out-of-plane): In the 900-650 cm⁻¹ region, which can be indicative of the substitution pattern on the aromatic rings.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) for this compound would be observed at an m/z corresponding to its molecular weight (117.15). The fragmentation pattern can offer clues about the structure, with common fragmentation pathways involving the loss of small neutral molecules or radicals.[13][14]

Applications in Drug Development

The this compound scaffold is a privileged structure in medicinal chemistry, appearing in several biologically active compounds and approved drugs. Its rigid, bicyclic nature can provide a defined orientation for pharmacophoric groups, leading to enhanced binding affinity and selectivity for biological targets.

Bioisosteric Replacement

Bioisosterism is a strategy in drug design where a part of a molecule is replaced by another with similar physical or chemical properties to improve the compound's biological activity or pharmacokinetic profile. The cyclopenta[b]pyridine core can serve as a bioisostere for other aromatic systems, such as indole or naphthalene, offering a different charge distribution and hydrogen bonding capacity due to the presence of the pyridine nitrogen.

Case Studies in Drug Discovery

The cyclopenta[b]pyridine motif is a key structural component in a number of successful drug candidates and approved medicines. For instance, derivatives of cyclopenta[b]pyridine have been investigated for their potential as:

  • Antiviral agents: Certain derivatives have shown promising activity against plant viruses like the tobacco mosaic virus (TMV).[15][16]

  • Insecticides and Fungicides: Research has demonstrated the potential of these compounds in agricultural applications.[15][16]

A notable example of a drug containing a related core structure is Cefpirome , a fourth-generation cephalosporin antibiotic, for which 6,7-dihydro-5H-cyclopenta[b]pyridine is a key synthetic intermediate.[2] More recently, the cyclopenta[b]pyridine framework has been incorporated into molecules targeting a range of diseases.

Conclusion

This compound is a versatile heterocyclic compound with a rich chemical landscape. Its unique structural and electronic properties make it a valuable scaffold in organic synthesis and medicinal chemistry. While the synthesis of the parent compound requires a multi-step approach, the development of multicomponent reactions has facilitated access to a wide range of its derivatives. The predictable reactivity of the fused ring system allows for selective functionalization, enabling the generation of diverse chemical libraries for drug discovery. The continued exploration of the cyclopenta[b]pyridine core is expected to yield novel therapeutic agents and advanced materials.

References

  • Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega. Available at: [Link]

  • Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Py. Royal Society of Chemistry. Available at: [Link]

  • Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry. Available at: [Link]

  • A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine. ResearchGate. Available at: [Link]

  • 1 H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz), for 3, 13, 17 and 6 a. ResearchGate. Available at: [Link]

  • Chichibabin Reaction. Cambridge University Press. Available at: [Link]

  • Chichibabin reaction. Wikipedia. Available at: [Link]

  • Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. Nanyang Technological University. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • Approximate 1H and 13C NMR Shifts. Scribd. Available at: [Link]

  • Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. PubMed. Available at: [Link]

  • The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. Testbook. Available at: [Link]

  • Friedel–Crafts reaction. Wikipedia. Available at: [Link]

  • Infrared spectroscopy of pyridinium cation in heteropolyacid catalysts. RSC Advances. Available at: [Link]

  • Friedel-Crafts reactions with N-heterocyclic alcohols. University of California, Irvine. Available at: [Link]

  • The Chichibabin amination reaction. Scientific Update. Available at: [Link]

  • 13-C NMR Chemical Shift Table. University of California, Los Angeles. Available at: [Link]

  • Green Synthesis and Biological Study of Novel Cyclopenta[b]pyridines: Multicomponent Reactions of Meldrum's Acid. ResearchGate. Available at: [Link]

  • 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • Construction of Cyclopenta[b]pyridine Frameworks via Pd(0) π-Lewis Base-Initiated Cascade Reaction of Enyne-Tethered Malononitriles. ResearchGate. Available at: [Link]

  • Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University. Available at: [Link]

  • Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. Available at: [Link]

  • 1H NMR (400MHz, pyridine-d5, 363K) 1-heptaacetate. Griffith University. Available at: [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]

  • Proton NMR chemical shifts and coupling constants for brain metabolites. Magnetic Resonance in Medicine. Available at: [Link]

  • FTIR spectrum for Pyridine. ResearchGate. Available at: [Link]

  • Table of Characteristic IR Absorptions. University of Colorado Boulder. Available at: [Link]

  • 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. Available at: [Link]

  • Novel multicomponent synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. ResearchGate. Available at: [Link]

  • NMR Coupling Constants. Iowa State University. Available at: [Link]

  • Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. Available at: [Link]

  • (a) Mass spectrum and (b) fragmentation pattern of complex-I. ResearchGate. Available at: [Link]

  • Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega. Available at: [Link]

  • First Example of Friedel-Craft Acylation of Cyclopenta[d][3][4]oxazines and Further Reaction to Their Oxime and Hydrazone Derivat. Korean Chemical Society. Available at: [Link]

  • Why does Friedel-Crafts reaction with Pyridine fails, although Halogenation succeed, if both use a Lewis acid as a catalyst? Quora. Available at: [Link]

  • Interpretation of mass spectra. University of Arizona. Available at: [Link]

  • Novel Cyclopenta[c]pyridine Derivatives Based on Natural Cerbinal as Potential Agrochemical Anti-TMV Agents and Insecticides. PubMed. Available at: [Link]

  • Fragmentation Pattern of Mass Spectrometry. SlideShare. Available at: [Link]

Sources

"discovery and history of cyclopenta[b]pyridine compounds"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: The Evolution and Therapeutic Potential of Cyclopenta[b]pyridine

Executive Summary

The cyclopenta[b]pyridine scaffold (also historically known as 2,3-cyclopentenopyridine or 1-pyrindine) represents a privileged bicyclic heterocycle that has evolved from a niche industrial intermediate to a cornerstone of modern drug discovery.[1][2][3][4] Initially valued for its role in the synthesis of fourth-generation cephalosporins (e.g., Cefpirome), this scaffold has recently experienced a renaissance in the design of calcitonin gene-related peptide (CGRP) receptor antagonists for migraine treatment.[1][2] This guide analyzes the chemical history, synthetic methodologies, and pharmacological logic driving the resurgence of cyclopenta[b]pyridine compounds.[1]

Structural Fundamentals & Historical Context

Chemical Identity & Properties

Cyclopenta[b]pyridine (CAS 533-37-9) consists of a pyridine ring fused to a cyclopentane ring across the 2,3-positions.[1][2][3][4][5][6] This fusion imparts unique electronic and steric properties compared to its benzo-fused analogue, quinoline.[2][3]

  • Basicity: The fused five-membered ring exerts a "Mills-Nixon" type effect, slightly altering the hybridization and bond angles at the ring junction, which can modulate the basicity of the pyridine nitrogen.[4]

  • Conformational Restriction: Unlike open-chain alkyl pyridines, the cyclopentane ring "locks" the alkyl substituents, reducing entropic penalties upon binding to protein targets.

Discovery Timeline
  • Mid-20th Century (1950s-60s): First systematic synthesis and isolation.[1][2][3][4] Early work by Anderson et al. and Boyd established the fundamental reactivity of the "pyrindine" systems, distinguishing between the 5H-1-pyrindine (cyclopenta[b]) and 5H-2-pyrindine (cyclopenta[c]) isomers.[1][2][3][4]

  • 1980s-1990s (The Antibiotic Era): The scaffold gained industrial prominence with the development of Cefpirome (HR 810).[1][2][4] The cyclopenta[b]pyridine unit serves as a quaternary ammonium leaving group at the C-3 position of the cephalosporin core, enhancing Gram-negative penetration and stability against

    
    -lactamases.[1][2][3][4]
    
  • 2010s-Present (The Neurological Era): The scaffold emerged as a critical structural element in "Gepants" (oral CGRP antagonists).[1][2][3][4] Drugs like Ubrogepant and Atogepant utilize a spiro-fused cyclopenta[b]pyridine motif to achieve high selectivity for the CGRP receptor.[1][2][3][4]

Synthetic Methodologies

The synthesis of cyclopenta[b]pyridine has evolved from harsh thermal condensations to elegant multicomponent reactions (MCRs) and green catalytic processes.[1][2]

Industrial Route: The Cefpirome Precursor

For large-scale manufacturing, cost and atom economy are paramount.[3] The dominant route involves the condensation of cyclopentanone with acrolein (or glycerol as a green precursor) and ammonia.[1]

  • Reaction Logic: Glycerol dehydrates to acrolein in situ over an acid catalyst.[2] The acrolein then undergoes a Hantzsch-type condensation with cyclopentanone and ammonia, followed by oxidative aromatization.[3]

  • Advantage: Avoids handling toxic acrolein directly; utilizes renewable glycerol (biodiesel byproduct).[1][2][4]

Academic/Medicinal Route: Multicomponent Condensations

For generating diverse libraries of functionalized derivatives, MCRs are preferred. A robust protocol involves the reaction of 2,5-diarylidenecyclopentanones with malononitrile.[3]

Experimental Protocol: Synthesis of Polysubstituted Cyclopenta[b]pyridines Target: 2-alkoxy-4-aryl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles.[1][2][3][4]

  • Reagents:

    • 2,5-Diarylidenecyclopentanone (1.0 equiv)[1][2][3][4]

    • Propanedinitrile (Malononitrile) (1.0 equiv)[1][2][3][4]

    • Sodium alkoxide (NaOEt or NaOMe) (1.0 equiv)[1][2][3][4]

    • Solvent: Ethanol or Methanol (anhydrous)[1][2][3][4]

  • Procedure:

    • Step 1: Charge a round-bottom flask with the diarylidenecyclopentanone and anhydrous alcohol.

    • Step 2: Add malononitrile and the sodium alkoxide catalyst.

    • Step 3 (Reflux): Heat the mixture to reflux (approx. 80°C) with vigorous stirring for 1-2 hours. Monitor via TLC for the disappearance of the ketone.

    • Step 4 (Work-up): Cool the reaction mixture to room temperature. Dilute with distilled water (approx. 3x reaction volume).

    • Step 5 (Isolation): Filter the precipitated solid.[1][2] Wash with cold water/ethanol mixture (1:1).[1][2] Recrystallize from ethanol to obtain the pure product.

  • Self-Validating Check: The product should exhibit a characteristic nitrile stretch (

    
    2200-2220 cm
    
    
    
    ) in IR and the disappearance of the cyclopentanone carbonyl signal.
Visualization: Synthetic Pathways

Synthesis_Pathways Start_Ind Industrial Precursors (Glycerol/Acrolein + Cyclopentanone) Process_Ind Vapor Phase Catalysis (NH3, 300-500°C, Alumina) Start_Ind->Process_Ind Dehydration & Condensation Start_Acad Medicinal Precursors (Diarylidenecyclopentanone + Malononitrile) Process_Acad Base-Catalyzed MCR (NaOR, Reflux, 2h) Start_Acad->Process_Acad Michael Addition & Cyclization Inter_Ind Intermediate: Dihydropyridine Species Process_Ind->Inter_Ind - H2O Prod_Funct Functionalized Scaffold: 3-Cyano-2-alkoxy Derivatives Process_Acad->Prod_Funct Aromatization Prod_Core Core Scaffold: Cyclopenta[b]pyridine Inter_Ind->Prod_Core Oxidative Aromatization App_Drug Drug Application: Cefpirome (C3 Sidechain) Prod_Core->App_Drug Quaternization

Caption: Divergent synthetic strategies for industrial scale-up versus medicinal chemistry library generation.

Medicinal Chemistry & Pharmacology

The transition of cyclopenta[b]pyridine from a simple spacer group to a complex pharmacophore illustrates the maturation of drug design.[1]

Antibiotics: The Quaternary Ammonium Anchor

In Cefpirome , the cyclopenta[b]pyridine is not a receptor binder but a physiochemical modulator.[1]

  • Mechanism: It is attached as a quaternary ammonium salt to the methyl group at position 3 of the cephem nucleus.

  • Effect: The permanent positive charge facilitates rapid penetration through the negatively charged outer membrane porins of Gram-negative bacteria (e.g., Pseudomonas aeruginosa).[1][2] The bicyclic nature provides steric bulk that hinders

    
    -lactamase attack.[3][4]
    
Neurology: The Spiro-Gepant Revolution

The modern "Gepants" (CGRP receptor antagonists) utilize the scaffold in a highly sophisticated manner.[1][2][4]

  • Case Study: Ubrogepant (Ubrelvy)

    • Structure: Features a spiro[cyclopenta[b]pyridine-6,3'-pyrrolo[2,3-b]pyridine] core.[1][2][3][4][7][8][9]

    • Design Logic: The cyclopenta[b]pyridine ring is part of a spiro system that rigidly orients the pharmacophores in 3D space.[1] This rigidity is crucial for fitting into the deep, hydrophobic cleft of the CGRP receptor complex (CLR/RAMP1).[1]

    • Selectivity: The specific curvature and electronics of the fused pyridine ring minimize off-target binding to related receptors like Adrenomedullin.[4]

Visualization: Structural Evolution

SAR_Evolution Core Cyclopenta[b]pyridine (The Scaffold) Gen1 Generation 1: Antibiotics (e.g., Cefpirome) Core->Gen1 N-Alkylation Gen2 Generation 2: Kinase/GPCRs (e.g., Ubrogepant) Core->Gen2 Spiro-Cyclization Mech1 Role: Solubility & Penetration (Quaternary Ammonium) Gen1->Mech1 Mech2 Role: 3D-Spatial Orientation (Spiro-Fusion) Gen2->Mech2 Target1 Target: Bacterial Porins & Beta-Lactamases Mech1->Target1 Target2 Target: CGRP Receptor (Migraine) Mech2->Target2

Caption: Evolutionary trajectory of the scaffold from a solubility enhancer to a core pharmacophore.

Future Outlook

The future of cyclopenta[b]pyridine lies in Late-Stage Functionalization (LSF) .[1][2][3][4] Current research focuses on:

  • C-H Activation: Direct functionalization of the cyclopentane ring (C-5, C-6, C-7) using Pd or Ir catalysis to introduce chirality without de novo synthesis.[1][2][3][4]

  • Bioisosterism: Replacing the cyclopentane ring with saturated heterocycles (e.g., tetrahydrofuran fused systems) to fine-tune lipophilicity (LogD) and metabolic stability.[1][2]

References

  • Anderson, A. G., et al. "Synthesis of Cyclopenta[c]thiapyran and 2-Phenyl-2-pyridine."[1][2][3][4] Journal of the American Chemical Society. Link[1][2][3][4]

  • BenchChem Technical Support. "Application Notes and Protocols for Multicomponent Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine Derivatives." BenchChem.[1][2] Link[1][2][3][4]

  • Guidechem. "What is Cyclopenta[b]pyridine and its Applications? - Medical Applications."[1][2][3][4][10] Guidechem. Link

  • Moore, E., et al. "Pharmacologic characterization of atogepant: A potent and selective calcitonin gene-related peptide receptor antagonist." Cephalalgia, 2024.[11] Link[1][2][3][4]

  • PubChem. "Ubrogepant | C29H26F3N5O3."[1][2] National Library of Medicine. Link

  • Zhou, J., et al. "A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine."[1][2][3] Advanced Materials Research. Link[1][2][3][4]

Sources

An In-Depth Technical Guide to Aza-indene and Azafluorene Core Structures

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Nitrogen in Privileged Scaffolds

In the landscape of medicinal chemistry and materials science, the strategic incorporation of nitrogen atoms into carbocyclic frameworks represents a powerful approach to modulate and enhance molecular properties. Aza-indene and azafluorene core structures, as isosteres of their carbocyclic parents, indene and fluorene, have emerged as "privileged structures." This designation stems from their recurring appearance in a multitude of biologically active compounds and functional materials. The introduction of one or more nitrogen atoms into the indene or fluorene backbone dramatically alters the electronic distribution, hydrogen bonding capacity, and overall topology of the molecule. These modifications can lead to profound effects on biological activity, pharmacokinetic profiles, and photophysical properties.

This guide provides a comprehensive overview of the synthesis, chemical reactivity, and applications of aza-indene and azafluorene core structures. It is intended for researchers, scientists, and drug development professionals seeking to leverage these versatile scaffolds in their respective fields. We will delve into the causality behind synthetic choices, explore the nuances of their chemical behavior, and highlight their significant impact on modern science.

Part 1: The Aza-indene Core: A Versatile Building Block

Aza-indoles, also known as pyrrolopyridines, are bioisosteres of both indole and purine systems.[1] The position of the nitrogen atom in the six-membered ring gives rise to four isomers: 4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole.[1] This seemingly subtle structural change has profound implications for the molecule's physicochemical properties, including its partition coefficient (LogP), polar surface area (tPSA), and aqueous solubility (LogS).[2]

Synthetic Strategies for Aza-indene Cores

The synthesis of aza-indoles can be challenging as many classic indole synthesis methods are not as effective due to the electron-deficient nature of the pyridine ring.[1] However, a variety of successful strategies have been developed.

Key Synthetic Approaches:

  • Fischer Indole Synthesis: While less efficient than for indoles, variations of the Fischer indole synthesis using polyphosphoric acid have been employed to create 7-azaindoles.[3]

  • Bartoli Cyclization: This method is particularly useful for the synthesis of 4- and 6-azaindoles.[3]

  • Hemetsberger–Knittel Reaction: This approach provides access to substituted 5-, 6-, and 7-azaindoles.[3]

  • Rhodium-Catalyzed C–H Activation/Annulation: A modern and efficient method for the synthesis of 7-azaindoles involves the coupling of aminopyridines with alkynes.[3]

  • Domino Reactions: Multi-component, one-pot reactions offer a rapid and efficient route to diverse azafluorene derivatives. These can involve a cascade of reactions such as aldol condensation, alkene isomerization, Diels-Alder cycloaddition, and cycloreversion steps.[4]

The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials. For instance, the commercial availability of many azaindole intermediates has significantly streamlined the preparation of more complex derivatives.[1]

Chemical Reactivity and Properties

The presence of the nitrogen atom in the aza-indene core significantly influences its reactivity. The pyridine ring is electron-deficient, which can impact the reactivity of both the pyridine and the fused pyrrole ring.[1]

Key Reactivity Insights:

  • Electrophilic Substitution: The reactivity towards electrophiles is generally lower than that of indole. The position of substitution is influenced by the location of the nitrogen atom.

  • Nucleophilic Substitution: The pyridine ring is more susceptible to nucleophilic attack than the benzene ring in indole.

  • Acidity/Basicity: The nitrogen atom imparts basic properties to the molecule, allowing for salt formation and influencing its solubility and biological interactions. The pKa can be finely tuned by the position of the nitrogen and the presence of other substituents.[5]

Applications in Drug Discovery

Aza-indoles are considered privileged scaffolds in medicinal chemistry, particularly in the design of kinase inhibitors.[1] Their structural similarity to the adenine fragment of ATP allows them to effectively compete for the ATP binding site in kinases.[1]

Notable Examples:

  • Vemurafenib (Zelboraf®): A 7-azaindole-containing drug used for the treatment of melanoma.[1]

  • Venetoclax (Venclexta®): Another 7-azaindole derivative used in the treatment of certain types of leukemia.[1]

The incorporation of an azaindole moiety can enhance binding affinity, improve physicochemical properties such as solubility and metabolic stability, and provide an additional hydrogen bond acceptor, all of which can lead to increased potency and efficacy.[1]

Part 2: The Azafluorene and Azafluorenone Core: From Natural Products to Advanced Materials

Azafluorenes and their oxidized counterparts, azafluorenones, are another important class of nitrogen-containing polycyclic aromatic compounds. These structures are found in a number of natural products and have garnered significant interest due to their diverse biological activities and potential applications in materials science.[4][6][7]

Synthetic Approaches to Azafluorene and Azafluorenone Cores

The construction of the azafluorene and azafluorenone tricycle can be achieved through various synthetic methodologies.

Key Synthetic Strategies:

  • Diels-Alder/Retro-Diels-Alder Cycloaddition: A powerful "one-pot" strategy for the construction of 1-azafluorene derivatives has been developed, featuring a Diels-Alder/retro-Diels-Alder cycloaddition cascade.[4]

  • Condensation and Pericyclic Reactions: A direct method to prepare the 4-azafluorenone core involves the condensation of an amidrazone with ninhydrin to form an intermediate 1,2,4-triazine, which then undergoes a [4+2] cycloaddition with an alkyne equivalent, followed by tandem cycloreversion steps.[6][7]

  • Palladium-Catalyzed Reactions: Substituted azafluorenones can be synthesized from dihalogeno diaryl ketones through auto-tandem processes involving Suzuki coupling and intramolecular arylation reactions under palladium catalysis.[8]

  • Condition-Controlled Tandem Reactions: The divergent synthesis of different polycyclic azafluorenes can be achieved from the same starting material by controlling the reaction conditions of tandem reactions.[9]

The choice of a particular synthetic route allows for the targeted synthesis of specific isomers and substituted derivatives.

Chemical and Photophysical Properties

The incorporation of a nitrogen atom into the fluorene or fluorenone framework significantly impacts its electronic and photophysical properties.

Key Properties:

  • Aqueous Solubility: The pyridine motif can impart favorable aqueous solubility properties compared to the parent carbocyclic fluorenone core.[4][7]

  • Fluorescence: The fluorescence properties of azafluorenones are highly dependent on the substitution pattern and the specific isomer. For example, some 1-azafluorenone derivatives bearing a pyridone motif exhibit moderate fluorescence, while those with a substituted pyridine motif do not fluoresce.[4]

  • Donor-Acceptor Properties: The inclusion of more basic functionalities allows for the tuning of the donor-acceptor properties of the molecule.[4]

These tunable properties make azafluorenones promising candidates for applications as fluorescent probes, imaging agents, and in organic light-emitting diodes (OLEDs).[10]

Biological Activity and Applications

Azafluorene and azafluorenone derivatives have demonstrated a wide range of biological activities.

Reported Biological Activities:

  • Antimicrobial and Antimalarial: Alkaloids containing the 4-azafluorene core, isolated from plants like Polyalthia debilis, have shown antimicrobial, antimalarial, and cytotoxic activities.[11][12][13]

  • Anticancer: Synthetic azafluorenone derivatives have shown promising therapeutic potential against several diseases and cancer.[4]

  • Enzyme Inhibition: Certain azafluorene derivatives have been investigated as inhibitors of enzymes such as SARS CoV-2 RdRp.[11]

  • Receptor Antagonism: Some derivatives act as adenosine A2A receptor antagonists, which could be relevant for neurodegenerative diseases.[11]

The diverse biological profile of these compounds continues to drive research into their potential as therapeutic agents.

Part 3: Experimental Protocols and Data Presentation

To provide a practical context, this section outlines a general experimental protocol for a key synthetic transformation and presents a table summarizing representative data.

Representative Experimental Protocol: One-Pot Synthesis of a 1-Azafluorene Derivative

This protocol is based on the domino reaction pathway for the construction of 1-azafluorene derivatives.[4]

Step-by-Step Methodology:

  • Reactant Preparation: To a solution of a 2-alkynylbenzaldehyde derivative (1.0 eq) in anhydrous toluene (0.1 M) is added an oxazinone precursor (1.1 eq).

  • Initiation: A catalytic amount of a suitable base (e.g., DBU, 0.2 eq) is added to the reaction mixture at room temperature.

  • Reaction Progression: The reaction is heated to 110 °C and monitored by thin-layer chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).

  • Work-up: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 1-azafluorene derivative.

Causality Behind Experimental Choices:

  • Solvent: Toluene is chosen for its high boiling point, which is necessary to drive the cycloaddition and cycloreversion steps.

  • Base: DBU is a non-nucleophilic base that effectively catalyzes the initial aldol condensation and subsequent isomerization without promoting unwanted side reactions.

  • Temperature: The elevated temperature is crucial for overcoming the activation energy of the Diels-Alder and retro-Diels-Alder reactions.

Data Presentation: Physicochemical Properties of Aza-indole Isomers

The following table summarizes key physicochemical properties of the four aza-indole isomers, highlighting the impact of the nitrogen atom's position.

CompoundlogPtPSA (Ų)logS
Indole2.115.79-2.5
4-Azaindole1.128.71-1.5
5-Azaindole1.228.71-1.6
6-Azaindole1.228.71-1.6
7-Azaindole1.128.71-1.5

Data adapted from literature sources.[2]

This data clearly demonstrates that the introduction of a nitrogen atom generally decreases the lipophilicity (lower logP) and increases the polar surface area and aqueous solubility (higher logS) compared to indole.

Part 4: Visualization of Key Concepts

To further illustrate the concepts discussed, the following diagrams are provided.

Diagram: Isomers of Aza-indene

Caption: The four constitutional isomers of aza-indene (pyrrolopyridines).

Diagram: General Synthetic Workflow for Azafluorenones

azafluorenone_synthesis General Synthetic Workflow for Azafluorenones Start Starting Materials (e.g., Amidrazone, Ninhydrin) Intermediate Intermediate Formation (e.g., 1,2,4-Triazine) Start->Intermediate Condensation Cycloaddition Cycloaddition/Cycloreversion (e.g., Diels-Alder) Intermediate->Cycloaddition Reaction with Dienophile Azafluorenone Azafluorenone Core Cycloaddition->Azafluorenone Tandem Extrusion

Caption: A generalized workflow for the synthesis of the azafluorenone core.

Conclusion and Future Perspectives

The aza-indene and azafluorene core structures represent a rich and continually evolving area of chemical research. Their value as privileged scaffolds in drug discovery is well-established, with several approved drugs and numerous candidates in the development pipeline. The ongoing development of novel and efficient synthetic methodologies will undoubtedly accelerate the exploration of their chemical space and the discovery of new bioactive molecules.

In the realm of materials science, the tunable photophysical and electronic properties of azafluorenes and azafluorenones hold immense promise for the development of next-generation organic electronics, sensors, and imaging agents. Future research will likely focus on the precise control of their properties through targeted synthesis and the exploration of their application in increasingly sophisticated devices and biological systems. The continued investigation of these versatile nitrogen-containing heterocycles is poised to yield significant scientific advancements across multiple disciplines.

References

  • Brummond, K. M., & Chen, H. (2020). Construction of the 4-Azafluorenone Core in a Single Operation and Synthesis of Onychine. The Journal of Organic Chemistry, 85(15), 9984–9991. Retrieved from [Link]

  • Brummond, K. M., & Stevens, E. P. (2020). Synthesis and Spectrophotometric Analysis of 1-Azafluorenone Derivatives. Molecules, 25(15), 3345. Retrieved from [Link]

  • Tummala, R., et al. (2021). Azaindole Therapeutic Agents. Molecules, 26(11), 3169. Retrieved from [Link]

  • Various Authors. (n.d.). Azafluorenone Synthesis. Retrieved from [Link]

  • Various Authors. (n.d.). Pharmacologically active azafluorenone alkaloids. Retrieved from [Link]

  • Various Authors. (n.d.). Azafluorenone Derivatives. Retrieved from [Link]

  • Likhitwitayawuid, K., et al. (2009). Bioactive Azafluorenone Alkaloids from Polyalthia debilis (Pierre) Finet & Gagnep. Molecules, 14(11), 4537–4544. Retrieved from [Link]

  • Brummond, K. M., & Chen, H. (2020). Construction of the 4-Azafluorenone Core in a Single Operation and Synthesis of Onychine. The Journal of Organic Chemistry, 85(15), 9984–9991. Retrieved from [Link]

  • Rajashekar, C., et al. (2019). SYNTHESIS AND CYTOTOXIC EVALUATION OF NOVEL AZA INDOLE DERIVATIVES. Rasayan Journal of Chemistry, 12(2), 656-663. Retrieved from [Link]

  • Likhitwitayawuid, K., et al. (2009). Bioactive Azafluorenone Alkaloids from Polyalthia debilis (Pierre) Finet & Gagnep. Molecules, 14(11), 4537–4544. Retrieved from [Link]

  • Venkateshan, M., et al. (2021). Azafluorene derivatives as inhibitors of SARS CoV-2 RdRp: Synthesis, physicochemical, quantum chemical, modeling and molecular docking analysis. Journal of Molecular Structure, 1230, 129881. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Azafluorene. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Azafluorene. PubChem Compound Database. Retrieved from [Link]

  • Reed, M. A., & Veeramalla, G. (2025). Functionalized Aza-indoles from Tetrazines. Synfacts, 21(10), 988. Retrieved from [Link]

  • CAS. (n.d.). 4-Azafluorene. CAS Common Chemistry. Retrieved from [Link]

  • Zhang, Y.-F., et al. (2025). Divergent synthesis of polycyclic (aza)fluorenes via condition-controlled tandem reaction of ortho-hydroxyphenyl-substituted indene-dienes. Chemical Communications. Retrieved from [Link]

  • Sharma, P., et al. (2014). Azaphilones: Their Role in Various Biological Activities. Journal of Pharmaceutical Sciences and Research, 6(1), 12-16. Retrieved from [Link]

  • Gill, N. S., et al. (2012). Synthetic Studies of Novel Azaflavanone Derivatives and its Biological Activities. International Journal of Drug Development and Research, 4(4), 224-230. Retrieved from [Link]

  • Wikipedia. (n.d.). Indene. Retrieved from [Link]

  • Zhang, Y.-F., et al. (2025). Divergent Synthesis of Polycyclic (aza)Fluorenes via Conditions-Controlled Tandem Reaction of ortho-Hydroxyphenyl-Substituted Indene-Dienes. Chemical Communications. Retrieved from [Link]

  • GazFinder. (n.d.). indene (C9H8). Retrieved from [Link]

  • Mieres-Perez, J. D. R., et al. (2025). Synthesis of Aza-indeno-aza-fluoranthene and Constitutional Isomers by Ring-Size Selective C–H Activation. Chemistry – A European Journal, 31(e02960). Retrieved from [Link]

  • Mieres-Perez, J. D. R., et al. (2025). Synthesis of Aza-indeno-aza-fluoranthene and Constitutional Isomers by Ring-Size Selective C–H Activation. Chemistry – A European Journal. Retrieved from [Link]

  • Alabugin, I. V., & Kovalenko, S. V. (2004). The chemistry of aza-enediynes, aza-enyne allenes, and related aza-Bergman and aza-Myers-Saito rearrangements. The University of Texas at Austin. Retrieved from [Link]

  • Wang, Y., et al. (2021). Property-Guided Synthesis of Aza-Tricyclic Indolines: Development of Gold Catalysis En Route. Organic Letters, 23(15), 5849–5854. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indenes. Retrieved from [Link]

  • Wentrup, C., & Regenbogen, A. D. (2024). Formation of (Aza)fulvenallene, Cyanocyclopentadiene, and (Aza)fluorenes in the Thermal Rearrangements of Indazoles, Azaindazoles, and Homoquinolinic Anhydride. The Journal of Organic Chemistry, 89(1), 273–285. Retrieved from [Link]

  • Sindhe, H., et al. (2023). Pyridine C(sp²)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry, 19, 796-857. Retrieved from [Link]

  • Wentrup, C., & Regenbogen, A. D. (2024). Formation of (Aza)fulvenallene, Cyanocyclopentadiene, and (Aza)fluorenes in the Thermal Rearrangements of Indazoles, Azaindazoles, and Homoquinolinic Anhydride. The Journal of Organic Chemistry, 89(1), 273–285. Retrieved from [Link]

  • da Silva, A. C. A., et al. (2022). C–H Annulation in Azines to Obtain 6,5-Fused-Bicyclic Heteroaromatic Cores for Drug Discovery. Molecules, 27(19), 6667. Retrieved from [Link]

  • Kim, H., et al. (2011). Synthesis and spectroscopic properties of fused-ring-expanded aza-boradiazaindacenes. Chemistry – A European Journal, 17(15), 4279-4287. Retrieved from [Link]

  • Various Authors. (n.d.). The 1H-indene and some examples of indene pharmaceuticals. Retrieved from [Link]

  • Wang, Y., et al. (2022). Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry, 13(5), 623-633. Retrieved from [Link]

Sources

Beyond the Flatland: A Technical Guide to Benzene and Cycloalkane Bioisosteres in High-Fsp³ Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the critical shift in medicinal chemistry from planar, aromatic-dominated scaffolds to three-dimensional (3D), sp³-rich architectures—a strategy famously termed "Escaping Flatland."[1] For researchers and drug developers, the bioisosteric replacement of benzene and cycloalkane rings is not merely a structural swap; it is a calculated maneuver to improve solubility, metabolic stability, and IP novelty while retaining vector fidelity.

This guide synthesizes field-proven strategies for deploying high-value bioisosteres (e.g., bicyclo[1.1.1]pentane, cubane, spirocycles) and provides a self-validating experimental protocol for their synthesis.

Part 1: The "Escape from Flatland" Imperative

The over-reliance on aromatic rings in drug discovery has historically correlated with poor physicochemical properties.[2] In their seminal work, Lovering et al. demonstrated that increasing the fraction of sp³-hybridized carbons (


) correlates directly with improved clinical success rates.[3]
The Causality of Failure in "Flat" Molecules
  • Solubility: Planar aromatic rings facilitate

    
     stacking, leading to high lattice energy and poor aqueous solubility.
    
  • Metabolic Liability: Electron-rich aromatic rings are prime targets for Cytochrome P450 oxidation, often resulting in toxic quinone intermediates.

  • Non-Specific Binding: "Flat" lipophilic molecules tend to bind promiscuously to off-target proteins, increasing toxicity risks.

The Solution: Bioisosteric replacement with saturated, 3D cages that mimic the geometry (exit vectors) of the parent ring but alter the electronic and physicochemical profile.

Part 2: High-Fidelity Benzene Bioisosteres

Replacing a benzene ring requires maintaining the spatial orientation of substituents (exit vectors) to preserve ligand-protein binding.

Bicyclo[1.1.1]pentane (BCP): The Para-Phenyl Surrogate

The BCP motif is the gold standard for replacing para-substituted benzenes.

  • Vector Geometry: The distance between bridgehead carbons in BCP is ~1.85 Å, compared to ~2.80 Å for para-benzene. Despite the shorter distance, the exit vectors are perfectly collinear, often maintaining bioactivity.

  • Metabolic Advantage: BCP is metabolically robust.[2] Unlike benzene, it cannot undergo epoxidation or hydroxylation to form reactive metabolites.

Cubane: The Dipole Modulator

Cubane offers a unique bioisosteric profile. While sterically bulkier than benzene, it is chemically stable and allows for para, meta, and ortho vector emulation depending on substitution patterns.

2-Oxabicyclo[2.2.2]octane: The Solubility Booster

A newer entrant, this scaffold introduces an oxygen atom into the bridged system, significantly lowering LogP and increasing polarity compared to the carbocyclic parent.

Comparative Physicochemical Data

The following table summarizes the impact of swapping a phenyl ring with key bioisosteres in a model system (e.g., a biaryl scaffold).

ScaffoldHybridizationVector Geometry

LogP (Approx)
Metabolic Stability
Benzene (Ref) sp² (Planar)Para (180°)0.0Low (Oxidation prone)
Bicyclo[1.1.1]pentane sp³ (3D Cage)Linear (180°)-0.5 to -1.0High
Cubane sp³ (3D Cage)Variable-0.2High
Bicyclo[2.2.2]octane sp³ (3D Cage)Linear+0.3Moderate
Pyridine sp² (Planar)Para-1.2Moderate (N-oxidation)

Part 3: Cycloalkane and Spirocyclic Isosteres

While benzene replacements focus on "caging," cycloalkane replacements focus on constraining conformation to reduce the entropic penalty of binding.

Spiro[3.3]heptane: The Saturated Gem-Dimethyl Mimic

Replacing a flexible cyclohexane or piperidine ring with a spirocyclic system (like spiro[3.3]heptane) rigidly defines the exit vectors.

  • Mechanism: The spiro center locks the two rings perpendicular to each other. This prevents the "chair-boat" flipping common in cyclohexanes, presenting a defined 3D shape to the receptor.

  • Application: Used to replace piperazine linkers to improve selectivity.

Hetero-Spirocycles (Oxetanes/Azetidines)

Incorporating oxygen (oxetane) or nitrogen (azetidine) into spiro systems drastically lowers lipophilicity (LogD) without sacrificing the rigid structural scaffold.

Part 4: Strategic Decision Workflow

The following diagram outlines the logical decision process for selecting a bioisostere based on the specific liability of the lead compound.

Bioisostere_Strategy Start Lead Compound Liability Analysis Decision1 Is the Liability Metabolic? Start->Decision1 Decision2 Is the Liability Solubility/LogP? Decision1->Decision2 No Meta_Sol1 Replace Electron-Rich Arene with Electron-Deficient Heterocycle (e.g., Pyridine, Pyrimidine) Decision1->Meta_Sol1 Oxidative Liability Meta_Sol2 Replace Arene with Saturated Bioisostere (BCP, Cubane) Decision1->Meta_Sol2 Aromatic Stability Issues Decision3 Is the Liability IP/Novelty? Decision2->Decision3 No Sol_Sol1 Introduce sp3 Character (Escape Flatland) Decision2->Sol_Sol1 High Lattice Energy Sol_Sol2 Use Hetero-Spirocycles (Oxetane/Azetidine) Decision2->Sol_Sol2 High LogD IP_Sol1 Novel Cage Systems (Bicyclo[1.1.1]pentane) Decision3->IP_Sol1 Crowded IP Space

Figure 1: Decision matrix for selecting bioisosteres based on specific ADME-Tox liabilities.

Part 5: Experimental Protocol

Scalable Synthesis of 1,3-Disubstituted Bicyclo[1.1.1]pentanes

Many BCP syntheses rely on handling volatile [1.1.1]propellane. This protocol utilizes a bench-stable precursor , 1,3-diiodobicyclo[1.1.1]pentane (DIBCP), enabling a safer and more reproducible workflow for generating BCP-ketones or salts.

Objective: Synthesis of a 1,3-functionalized BCP motif from [1.1.1]propellane via DIBCP.

Reagents & Equipment[4]
  • [1.1.1]Propellane (generated in situ or ether solution)

  • Iodine (

    
    )[5][6]
    
  • Acetonitrile (MeCN) / Water

  • Starting Alkene/Alkyne (for subsequent coupling)

  • Blue LED photoreactor (440-450 nm) or standard UV lamp

Step-by-Step Methodology

1. Formation of DIBCP (The Bench-Stable Intermediate)

  • Protocol: To a solution of [1.1.1]propellane in diethyl ether at 0°C, add a solution of

    
     (1.0 equiv) in ether dropwise.
    
  • Observation: The violet color of iodine will fade as it reacts.

  • Workup: Wash with aqueous

    
     to remove excess iodine. Dry over 
    
    
    
    and concentrate carefully (though DIBCP is stable, propellane residues are volatile).
  • Yield: Typically >80% as a white crystalline solid.

  • Causality: This step "freezes" the reactive propellane into a stable iodinated cage, allowing for storage and precise stoichiometry in the next step.

2. Photochemical Functionalization (Atom Transfer Radical Addition - ATRA)

  • Protocol: Dissolve DIBCP (1.0 equiv) and the target alkene (e.g., styrene derivative, 2.0 equiv) in degassed MeCN.

  • Activation: Irradiate with Blue LED (440 nm) at room temperature for 4-12 hours.

  • Mechanism: Homolytic cleavage of the C-I bond generates a BCP radical, which adds to the alkene. The resulting radical abstracts iodine from another DIBCP molecule (chain propagation).

  • Workup: Evaporate solvent. Purify via silica gel chromatography (Hexanes/EtOAc).

3. Derivatization to Bioactive Core [7]

  • The resulting iodinated BCP adduct can be further functionalized via nucleophilic substitution (using amines or thiols) to generate the final drug-like scaffold.

Synthesis Workflow Diagram

BCP_Synthesis Propellane [1.1.1]Propellane (Volatile/Reactive) DIBCP DIBCP (Stable Crystalline Solid) Propellane->DIBCP Iodination Iodine Iodine (I2) Iodine->DIBCP Product 1,3-Disubstituted BCP (Bioisostere) DIBCP->Product ATRA Mechanism Alkene Functional Alkene (Drug Fragment) Alkene->Product Light Blue LED (440nm) Photocatalysis Light->Product Activation

Figure 2: Synthetic route from propellane to functionalized BCP bioisosteres via the stable DIBCP intermediate.[5]

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1][8] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link][9]

  • Mykhailiuk, P. K. (2023).[6][10] 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring.[6] Nature Communications. [Link][6]

  • Stepan, A. F., et al. (2012).[6][11] Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor.[2] Journal of Medicinal Chemistry. [Link][2]

  • Denisenko, A., & Mykhailiuk, P. K. (2021). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry. [Link]

  • Cioffi, C. L., et al. (2017). Spiro[3.3]heptane as a Saturated Benzene Bioisostere.[6][7] ACS Medicinal Chemistry Letters. [Link]

  • Anderson, J. M., et al. (2024). Visible light-induced synthesis of 1,3-disubstituted bicyclo[1.1.1]pentane ketones. Green Chemistry. [Link]

Sources

"understanding the pharmacophore of cyclopenta[b]pyridine"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclopenta[b]pyridine (CAS 533-37-9) represents a "privileged scaffold" in modern medicinal chemistry—a bicyclic heteroaromatic system that bridges the gap between planar aromatics (like quinoline) and saturated heterocycles. Unlike its indole or quinoline analogs, this scaffold offers a unique physicochemical profile characterized by a specific hydrogen-bond acceptor motif, reduced planarity due to the cyclopentane ring pucker, and distinct metabolic vectors.

This guide provides a comprehensive analysis of the cyclopenta[b]pyridine pharmacophore, detailing its structural advantages, bioisosteric utility in kinase and GPCR ligand design, and validated synthetic pathways.

Structural Anatomy & Physicochemical Profile

The cyclopenta[b]pyridine core consists of a pyridine ring fused to a cyclopentane ring across the 2,3-positions. This fusion creates a bicyclic system that is chemically distinct from both quinoline (6,6-fused) and indole (6,5-fused, nitrogen in the 5-ring).

The "Electronic Flip" (Bioisosterism)

A critical error in early-stage design is treating cyclopenta[b]pyridine as a direct electrostatic mimic of indole. They are shape mimics but electronic opposites.

FeatureIndole (1H-Indole)Cyclopenta[b]pyridinePharmacophoric Impact
H-Bonding NH is a Donor Pyridine N is an Acceptor Inverts the interaction logic with the receptor pocket (e.g., requires a backbone NH donor in the target).
Basicity (pKa) Very Low (-2.4)Moderate (~6.0 - 7.0)The pyridine nitrogen can be protonated at physiological pH, aiding solubility and salt bridge formation.
Geometry Planar (Aromatic)Pseudo-planarThe cyclopentane ring exhibits an "envelope" pucker, increasing Fsp3 character and solubility.
LogP 2.14~1.7Lower lipophilicity compared to indole, improving drug-likeness (QED).
The Fsp3 Advantage

The cyclopentane ring introduces saturation (sp3 carbons) into the core. Increasing the fraction of sp3 carbons (Fsp3) is statistically correlated with improved clinical success by enhancing solubility and reducing "flat" aromatic stacking, which often leads to poor bioavailability or non-specific toxicity.

Pharmacophoric Mapping

To effectively deploy this scaffold, one must understand its three primary interaction vectors.

Pharmacophore cluster_legend Interaction Types Core Cyclopenta[b]pyridine Core N_Acceptor Vector A: Pyridine Nitrogen (H-Bond Acceptor / Salt Bridge) Core->N_Acceptor Electronic Anchor Hydrophobic Vector B: Cyclopentane Ring (Hydrophobic/Van der Waals) Core->Hydrophobic Volume Filling Benzylic Vector C: C-7 Position (Metabolic Hotspot / Functionalization) Core->Benzylic Synthetic Handle Electrostatic Electrostatic Steric Steric Covalent/Metabolic Covalent/Metabolic

Figure 1: Pharmacophoric vectors of the cyclopenta[b]pyridine scaffold.

Detailed Vector Analysis
  • The Anchor (Vector A): The pyridine nitrogen is the primary orienting feature. In kinase inhibitors, this often binds to the hinge region backbone NH (e.g., Val/Leu residues).

  • The Volume Filler (Vector B): The cyclopentane ring occupies hydrophobic pockets. Unlike a phenyl ring, its non-planar nature allows it to fit into "curved" lipophilic regions, often inducing a tighter induced fit.

  • The Handle (Vector C): The C-7 position (benzylic to the pyridine) is chemically reactive. It can be oxidized to a ketone (lactam precursor) or substituted to extend the molecule into solvent-exposed regions.

Case Studies in Drug Design

Case Study A: Cefpirome (The Cationic Anchor)

Role: Solubility & Permeability Enhancer In the fourth-generation cephalosporin Cefpirome , the cyclopenta[b]pyridine unit is quaternary (linked via the pyridine nitrogen).

  • Mechanism: The quaternary nitrogen provides a permanent positive charge, facilitating penetration through the outer membrane of Gram-negative bacteria (via porins).

  • Structural Insight: The bicyclic nature prevents rotation, creating a rigid steric bulk that protects the beta-lactam core from beta-lactamase hydrolysis better than simpler pyridinium groups.

Case Study B: Scaffold Hopping in Kinase Inhibitors

Role: Bioisostere for Indole/Quinoline In the development of AKT and p38 MAP Kinase inhibitors, researchers often encounter solubility limits with planar quinoline cores.

  • The Switch: Replacing a quinoline core with cyclopenta[b]pyridine breaks the molecular planarity.

  • Result: This "scaffold hop" frequently maintains potency (due to the conserved N-acceptor) while improving aqueous solubility by 2–5 fold due to the disruption of crystal lattice energy (pi-stacking reduction).

Synthetic Accessibility & Protocols

Reliable synthesis is the bedrock of medicinal chemistry. The Friedländer Synthesis and Multicomponent Reactions (MCRs) are the industry standards for accessing this core.

Protocol: Green Oxidation of Cyclopentenopyridine

Context: Functionalizing the "inert" hydrocarbon ring is crucial for library generation. The following protocol describes the selective oxidation of the benzylic position (C7) to a ketone, a versatile intermediate.

Reagents:

  • Substrate: 2,3-Cyclopentenopyridine derivatives[1][2]

  • Catalyst: Mn(OTf)₂ (Manganese(II) triflate)

  • Oxidant: t-BuOOH (tert-Butyl hydroperoxide, 65% aq.)

  • Solvent: Water (Green chemistry compliant)

Step-by-Step Methodology:

  • Charge: In a 20 mL vial, dissolve the substrate (1.0 mmol) in deionized water (5 mL).

  • Catalyst Addition: Add Mn(OTf)₂ (5 mol%) to the stirred solution.

  • Oxidation: Dropwise add t-BuOOH (5 equiv.) over 10 minutes at ambient temperature (25°C).

  • Reaction: Stir vigorously for 12–24 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS for the appearance of the M+14 mass (carbonyl formation).

  • Workup: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with saturated Na₂S₂O₃ (to quench peroxides) and brine.

  • Purification: Dry over MgSO₄, concentrate, and purify via silica gel chromatography.

Validation: This method selectively targets the C-7 benzylic methylene due to the lower bond dissociation energy (BDE) adjacent to the aromatic ring, avoiding N-oxide formation [1].

Workflow: Multicomponent Library Generation

For high-throughput screening (HTS), MCRs are preferred.

Synthesis Aldehyde Aldehyde (R-CHO) MCR One-Pot Cyclocondensation (Reflux, EtOH) Aldehyde->MCR Ketone Cyclopentanone Ketone->MCR Nitrile Malononitrile Nitrile->MCR Base Cat. Base (Piperidine) Base->MCR Product Highly Substituted Cyclopenta[b]pyridine MCR->Product ~80-90% Yield

Figure 2: One-pot multicomponent synthesis workflow for rapid library generation.

Summary of Pharmacological Data

The following table summarizes the impact of the cyclopenta[b]pyridine core on key drug-like properties compared to standard aromatic cores.

PropertyCyclopenta[b]pyridineQuinoline (Standard)Indole (Standard)Design Implication
Solubility (Aq) High (due to pKa & Fsp3)Low (Planar stacking)Low (Planar stacking)Preferred for oral bioavailability.
Metabolic Stability Moderate (Benzylic oxid.)High (Aromatic)Moderate (C3 oxidation)C7 position may require blocking (e.g., gem-dimethyl) to improve half-life.
H-Bond Capacity 1 Acceptor / 0 Donors1 Acceptor / 0 Donors0 Acceptors / 1 DonorCritical: Cannot replace Indole if the receptor requires a donor.
Toxicology Low structural alertModerate (Intercalation)LowReduced DNA intercalation risk compared to flat quinolines.

References

  • Green Chemistry Synthesis: Shen, Z., et al. "Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation." Green Chemistry, Royal Society of Chemistry.

  • Cefpirome Structure & Properties: National Center for Biotechnology Information. "PubChem Compound Summary for CID 5479537, Cefpirome." PubChem.

  • Scaffold Bioactivity: Li, L., et al. "Sources, Transformations, Syntheses, and Bioactivities of Monoterpene Pyridine Alkaloids and Cyclopenta[c]pyridine Derivatives." Molecules, MDPI, 2022.

  • Physicochemical Data: EPA CompTox Chemicals Dashboard. "2-Oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxylic acid."

Sources

Methodological & Application

Application Note: High-Yield Synthesis of Cefpirome Sulfate via Pre-Activated Cyclopenta[b]pyridinium Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details an optimized protocol for the synthesis of Cefpirome Sulfate , a fourth-generation cephalosporin, utilizing a 6,7-dihydro-5H-cyclopenta[b]pyridine intermediate. Unlike traditional "one-pot" methods that suffer from side reactions due to strong alkalinity, this protocol employs a pre-activation strategy . By generating the 1-trimethylsilyl-6,7-dihydro-5H-cyclopenta[b]pyridinium iodide salt prior to coupling with 7-aminocephalosporanic acid (7-ACA), we achieve superior regioselectivity, higher yields (>85%), and enhanced purity suitable for pharmaceutical-grade applications.

Introduction & Chemical Strategy

The C-3' Quaternary Ammonium Challenge

Cefpirome is characterized by a quaternary ammonium group at the C-3' position of the cephem nucleus. This moiety penetrates the outer membrane of Gram-negative bacteria rapidly and resists


-lactamase hydrolysis.

The synthesis hinges on the nucleophilic displacement of the acetoxy group at the C-3 position of 7-ACA.

  • Traditional Route: Direct reaction of 7-ACA with cyclopenta[b]pyridine in the presence of iodotrimethylsilane (TMSI). Drawback: The basicity of the pyridine derivative can degrade the

    
    -lactam ring, and competitive silylation reduces yield.
    
  • Optimized Route (This Protocol): We utilize a pre-formed quaternary silyl-pyridinium salt . This species acts as a "soft" electrophile carrier and highly reactive nucleophile source, allowing the displacement reaction to proceed under milder, near-neutral conditions.

Mechanistic Pathway

The reaction proceeds via a silyl-assisted


-like mechanism involving an allylic iodide intermediate:
  • Activation: TMSI converts the C-3 acetoxy group of silylated 7-ACA into a highly reactive allylic iodide.

  • Displacement: The cyclopenta[b]pyridine nucleophile displaces the iodide.

  • Stabilization: The pre-formed TMS-pyridinium salt prevents free base-catalyzed degradation of the sensitive cephalosporin core.

Material Specifications & Reagents

ReagentCAS No.PurityRole
7-ACA (7-Aminocephalosporanic acid)957-68-6

98.5%
Core Scaffold
6,7-Dihydro-5H-cyclopenta[b]pyridine 533-37-9

99.0%
C-3' Nucleophile
TMSI (Iodotrimethylsilane)16029-98-497%Activator / Lewis Acid
HMDS (Hexamethyldisilazane)999-97-399%Silylating Agent
MAEM (Active Ester)*78439-06-295%C-7 Acylating Agent
Dichloromethane (DCM) 75-09-2AnhydrousSolvent

*MAEM: 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid mercaptobenzothiazolyl ester

Experimental Protocol

Phase 1: Preparation of Quaternary Ammonium Salt Intermediate

Rationale: Pre-forming this salt minimizes the exposure of 7-ACA to free TMSI and free pyridine base.

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a nitrogen inlet, reflux condenser, and addition funnel.

  • Dissolution: Charge 29.8 g (0.25 mol) of 6,7-dihydro-5H-cyclopenta[b]pyridine into 100 mL of anhydrous cyclohexane .

  • Activation: Dropwise add 12.0 g (0.06 mol) of TMSI under nitrogen protection at room temperature.

  • Reaction: Heat the mixture to 70°C and reflux for 4 hours .

  • Isolation: Cool to room temperature. The quaternary salt (1-TMS-6,7-dihydro-5H-cyclopenta[b]pyridinium iodide) precipitates. Filter under nitrogen or use directly as a slurry in the next step.

Phase 2: Silylation of 7-ACA

Rationale: Protecting the C-4 carboxyl and C-7 amino groups is critical to prevent side reactions with TMSI.

  • Slurry: In a separate 1 L reactor, suspend 27.2 g (0.10 mol) of 7-ACA in 150 mL of DCM .

  • Silylation: Add 16.1 g (0.10 mol) of HMDS.

  • Reflux: Heat to reflux (approx. 40°C) for 2-3 hours until the solution becomes clear, indicating complete silylation to bis-silylated 7-ACA.

  • Cooling: Cool the solution to 0–5°C .

Phase 3: Coupling (Formation of 7-ACP)
  • Addition: Transfer the Phase 1 slurry (Quaternary Salt) into the Phase 2 reactor (Silylated 7-ACA) slowly, maintaining temperature below 10°C .

  • Reaction: Stir at 5–10°C for 3 hours . Monitor by HPLC.

  • Hydrolysis: Add 50 mL of chilled water to quench the silyl groups. Separate the organic phase (discard) and keep the aqueous phase containing the 7-ACP (7-Amino-3-[(2,3-cyclopentenopyridinium)methyl]-3-cephem-4-carboxylate) intermediate.

Phase 4: Acylation & Salt Formation (Cefpirome Sulfate)[1][2][3]
  • Acylation: To the aqueous 7-ACP solution, add 100 mL DMF . Adjust pH to 7.0 with triethylamine.

  • Coupling: Add 35.0 g of MAEM (Active Ester). Stir at 0–5°C for 4 hours .[1]

  • Workup: Filter off the byproduct (mercaptobenzothiazole).

  • Crystallization: Adjust the filtrate pH to 1.5–2.0 using 40% Sulfuric Acid .

  • Precipitation: Slowly add 300 mL of Acetone to induce crystallization of Cefpirome Sulfate.

  • Filtration: Filter the white crystalline solid, wash with acetone, and vacuum dry.[2]

Process Validation & Data

Yield Comparison
MethodReagent StrategyYield (Molar)Purity (HPLC)
Standard Direct addition of TMSI/Pyridine65 - 70%92.5%
Optimized (This Protocol) Pre-formed Silyl-Pyridinium Salt 88.4% 99.2%
Critical Process Parameters (CPPs)
  • Moisture Control: Strictly anhydrous conditions are required for Phase 1 & 2. Moisture degrades TMSI and the silyl protecting groups.

  • Temperature: Coupling (Phase 3) must remain

    
     to prevent 
    
    
    
    double bond migration in the cephalosporin ring.
  • Stoichiometry: A slight excess of the cyclopenta[b]pyridine salt (1.2 eq) ensures complete conversion of the expensive 7-ACA core.

Visualizations

Reaction Pathway Diagram

The following diagram illustrates the chemical transformation from 7-ACA to Cefpirome Sulfate, highlighting the intermediate salt formation.

CefpiromeSynthesis cluster_activation Phase 1: Pre-Activation cluster_coupling Phase 2 & 3: Coupling cluster_final Phase 4: Acylation Cyclo 6,7-dihydro-5H- cyclopenta[b]pyridine Salt INTERMEDIATE A: 1-TMS-pyridinium iodide salt Cyclo->Salt + TMSI, 70°C TMSI TMSI (Iodotrimethylsilane) ACA 7-ACA (7-Aminocephalosporanic Acid) SilylACA Bis-silylated 7-ACA ACA->SilylACA + HMDS, Reflux MAEM MAEM (Active Ester Side Chain) ACP INTERMEDIATE B: 7-ACP (Nucleus) Salt->ACP SilylACA->ACP + Intermediate A 0-5°C, DCM Cefpirome Cefpirome Sulfate ACP->Cefpirome + MAEM + H2SO4

Figure 1: Chemical reaction pathway emphasizing the pre-activation of the cyclopenta[b]pyridine intermediate.

Process Workflow

This flow diagram outlines the operational steps for the laboratory or pilot-plant execution.

Workflow cluster_0 Reactor A (Salt Prep) cluster_1 Reactor B (Main) Start Start Process Step1 Dissolve Cyclopenta[b]pyridine in Cyclohexane Start->Step1 Step4 Suspend 7-ACA in DCM Start->Step4 Step2 Add TMSI dropwise (Exothermic) Step3 Reflux at 70°C (4 hrs) Form Slurry Step7 Coupling Reaction (0-5°C, 3 hrs) Step3->Step7 Transfer Slurry Step5 Add HMDS -> Reflux (Silylation) Step6 Cool to 0°C Step6->Step7 Step8 Hydrolysis (Add H2O) Phase Separation Step9 Aqueous Phase (7-ACP) + DMF + MAEM Step8->Step9 Step10 Acylation (pH 7.0) Step9->Step10 Step11 Acidify with H2SO4 Add Acetone Step10->Step11 End Isolate Cefpirome Sulfate Step11->End

Figure 2: Operational workflow for the convergent synthesis of Cefpirome Sulfate.

References

  • CN102391288A . Preparation methods of cefpirome intermediate and cefpirome. Google Patents. Link

  • CN101747349A . Method for synthesizing cefpirome sulfate. Google Patents. Link

  • CN1267436C . Process for synthesizing cefpirome sulfate. Google Patents. Link

  • Zhou, J., et al. (2011). A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine. Advanced Materials Research. Link

  • BenchChem . Application Notes: The Role of 6,7-dihydro-5H-cyclopenta[b]pyridine in Cefpirome Synthesis. Link

Sources

Troubleshooting & Optimization

"optimizing Pd/Au-relay catalyzed reaction of (Z)-1-iodo-1,6-diene"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Pd/Au-relay catalyzed reaction of (Z)-1-iodo-1,6-dienes

Status: Operational | Tier: L3 (Advanced Methodologies)

Mission Statement & Reaction Landscape

Welcome to the Dual-Catalysis Optimization Hub. You are likely attempting to synthesize complex bicyclic scaffolds (such as octahydro-1H-cyclopenta[c]pyridines) from (Z)-1-iodo-1,6-dienes .

This transformation relies on a delicate orthogonal relay :

  • The Palladium Cycle: Initiates an intramolecular Heck-type cyclization followed by a cross-coupling (e.g., Sonogashira) to generate a 1,5-enyne intermediate.

  • The Gold Cycle: Activates the newly formed alkyne/enyne motif to trigger a cycloisomerization, sealing the final ring system.

The primary challenge is kinetic synchronization . If the Gold catalyst activates the iodine or alkyne prematurely, or if the Palladium catalyst dies before the "handover," the cascade fails.

The Mechanism at a Glance

The following diagram illustrates the critical "handover" point where the Pd-product becomes the Au-substrate.

PdAuRelay cluster_warning Critical Failure Point Start (Z)-1-iodo-1,6-diene (Substrate) Pd_Cycle Pd(0)/Pd(II) Cycle (Heck Cyclization) Start->Pd_Cycle Oxidative Addn Intermediate Vinyl-Pd Species (Transient) Pd_Cycle->Intermediate Intramol. Insertion Coupling Cross-Coupling (Sonogashira with Alkyne) Intermediate->Coupling Transmetallation Enyne 1,5-Enyne (Relay Intermediate) Coupling->Enyne Reductive Elim Au_Cycle Au(I) Cycle (Cycloisomerization) Enyne->Au_Cycle Pi-Activation Product Bicyclic Product (Cyclopenta[c]pyridine) Au_Cycle->Product Protodeauration

Figure 1: The sequential relay mechanism. The success of the reaction hinges on the efficient formation of the 1,5-enyne intermediate by Pd before Au sequestration occurs.

Troubleshooting Guides (Q&A)

Module A: The "Stalled Intermediate" (Pd Works, Au Fails)

Q: I see full conversion of the iodo-diene to the linear enyne intermediate, but the final cyclization (Au step) is sluggish or non-existent. Why?

Diagnosis: This is a classic "Relay Mismatch." The Palladium cycle generates byproducts (specifically halide salts or excess phosphines) that can poison the Gold catalyst.

  • The Cause: Au(I) catalysts are thiophilic and halophilic. If your Pd cycle releases Iodide (

    
    ) and you do not have a scavenger, the 
    
    
    
    will bind to Au, forming inactive Au-I species, preventing alkyne activation.
  • The Fix:

    • Silver Additives: Ensure you are using a silver salt (e.g.,

      
      , 
      
      
      
      ). Silver serves two roles: it activates the Au-Cl precatalyst and precipitates the iodide released from the Pd cycle as insoluble AgI.
    • Ligand Choice: Switch to an NHC ligand on Gold (e.g., IPrAuCl). NHC-Au complexes are more robust against poisoning by phosphines from the Pd cycle than phosphine-Au complexes.

Module B: Loss of Stereochemistry (Z to E Isomerization)

Q: My starting material is pure (Z)-iodo-diene, but I am isolating (E)-isomers or undefined mixtures. How do I maintain the (Z)-configuration?

Diagnosis: Isomerization usually occurs post-oxidative addition via a reversible


-hydride elimination/re-insertion pathway or Pd-catalyzed isomerization of the sensitive diene.
  • The Cause: If the intramolecular Heck insertion is slow, the

    
    -alkyl-Pd intermediate has time to undergo bond rotation and 
    
    
    
    -hydride elimination.
  • The Fix:

    • Accelerate Insertion: Use electron-rich, bulky phosphine ligands (e.g., XPhos or SPhos ) on Palladium. These facilitate faster oxidative addition and insertion, outcompeting isomerization.

    • Lower Temperature: If possible, reduce temperature to 40-50°C.

    • Silver Effect: High concentrations of cationic Pd (generated by Ag salts) coordinate alkenes more strongly, which can sometimes promote isomerization. Titrate your Ag salt carefully; do not use a large excess (>1.5 equiv relative to halide).

Module C: Protodeiodination (The "Hydride" Problem)

Q: Instead of the cyclized product, I am getting the simple reduced diene (iodine replaced by hydrogen).

Diagnosis: The Pd-Ar-I species is undergoing reduction instead of transmetallation/insertion.

  • The Cause: Presence of hydride sources. Common culprits are solvents with abstractable

    
    -hydrogens (THF, alcohols) or excessive heating with amine bases.
    
  • The Fix:

    • Solvent Switch: Move to DCE (1,2-Dichloroethane) or Toluene . These are standard for Pd/Au relays as they are non-coordinating and lack easily abstractable hydrides.

    • Base Management: If using an amine base (e.g.,

      
      ), ensure it is dry and distilled. Carbonate bases (
      
      
      
      ) are safer but less soluble in non-polar solvents.

Optimization Protocol (SOP)

Objective: Synthesis of octahydro-1H-cyclopenta[c]pyridine via Pd/Au Relay.

Reagents & Setup
  • Pd Source:

    
     (5-10 mol%) or 
    
    
    
    .
  • Pd Ligand:

    
     (Standard) or XPhos (High performance).
    
  • Au Catalyst: IPrAuCl (5 mol%).

  • Additive:

    
     (1.1 - 1.5 equiv relative to IPrAuCl + Iodide content).
    
  • Solvent: Anhydrous DCE or Toluene (0.1 M).

Step-by-Step Workflow
  • Catalyst Pre-complexation (Optional but Recommended):

    • In a glovebox, mix IPrAuCl and

      
       in the solvent for 10 mins to generate the active cationic Au species. Filter off AgCl if strictly necessary, though often left in situ.
      
  • Sequential Addition (The "Safe" Relay):

    • Phase 1: Add (Z)-1-iodo-1,6-diene, Pd catalyst, ligand, and base to the reaction vessel.[1]

    • Phase 2: Add the coupling partner (alkyne) if performing a Sonogashira cascade.

    • Phase 3: Heat (60-80°C) until the iodide is consumed (Monitor by TLC/LCMS).

    • Phase 4:Only then add the active Au catalyst solution.

    • Reasoning: This prevents Au from sequestering the alkyne or iodide before Pd has finished its job.

  • One-Pot Protocol (Advanced):

    • Add all components simultaneously.

    • Requirement: You must use a phosphine ligand for Pd that does not strip the Au center.

      
       is generally compatible with IPrAu cations.
      
  • Workup:

    • Filter through a short pad of silica/Celite to remove metal precipitates.

    • Evaporate and purify via column chromatography.

Data & Reference Tables

Table 1: Solvent & Ligand Effects on Yield
VariableConditionOutcomeMechanism Note
Solvent THFLow Yield (<30%)Competitive coordination to Au; Hydride source.
Solvent DCE Optimal (>80%) Non-coordinating; stabilizes cationic intermediates.
Solvent DMFModerate (50%)Good for Pd, poisons Au (strong coordination).
Pd Ligand

GoodStandard baseline; compatible with Au.
Pd Ligand dppfPoorBidentate ligands often too rigid for this specific cascade.
Au Ligand

LowLabile; easily displaced by Iodide from Pd cycle.
Au Ligand IPr (NHC) Excellent Strong

-donor; resists poisoning.
Table 2: Troubleshooting Matrix
ObservationLikely CulpritImmediate Action
Black Precipitate Pd AggregationIncrease ligand loading; ensure

free.
Purple Colloids Au NanoparticlesAu catalyst decomposition. Lower Temp; check compatibility with amine base.
SM Recovery Catalyst PoisoningCheck for trace Sulfur/Thiol impurities in SM.

References

  • Highly diastereoselective synthesis of an octahydro-1H-cyclopenta[c]pyridine skeleton via a Pd/Au-relay catalyzed reaction of (Z)-1-iodo-1,6-diene and alkyne. Organic Chemistry Frontiers, 2019.

  • Dual Palladium and Gold Catalysis: Mechanism and Scope. Blum, S. A., Journal of the American Chemical Society. (Foundational work on orthogonal Pd/Au reactivity).
  • Palladium-catalyzed cycloisomerizations of (Z)-1-iodo-1,6-dienes: iodine atom transfer and mechanistic insight. Journal of the American Chemical Society, 2011.[2]

Sources

Technical Support Center: Synthesis of Cyclopenta[b]pyridin-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of cyclopenta[b]pyridin-2,5-dione. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable heterocyclic compound. Cyclopenta[b]pyridin-2,5-dione is a key structural motif in various biologically active molecules, including cardiotonic agents, making its efficient synthesis a critical objective.[1]

This guide provides in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot and optimize your reaction yields.

Troubleshooting Guide: Common Issues & Solutions

Question 1: My overall yield for cyclopenta[b]pyridin-2,5-dione is significantly lower than reported values. What are the most likely causes?

Low overall yield is a frequent issue, often stemming from inefficiencies in one or more steps of a multi-step synthesis. The synthesis of cyclopenta[b]pyridin-2,5-dione has been reported with overall yields as low as 13% in earlier, longer routes, while more optimized, modern syntheses can achieve up to 48%.[1] Let's break down the critical stages where yield loss commonly occurs.

Potential Cause 1: Inefficient Cyclization (Dieckmann Condensation)

The intramolecular Dieckmann condensation is a crucial C-C bond-forming step to construct the cyclopentanone ring. This reaction is highly sensitive to the base, solvent, and temperature.

  • Expert Insight: Incomplete reaction or the formation of side products during cyclization is a primary culprit for low yield. The choice of base is critical; while sodium methoxide is commonly used, its effectiveness can be hampered by steric hindrance or the presence of moisture.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: The Dieckmann condensation is notoriously sensitive to moisture. Ensure all glassware is oven-dried, and solvents are rigorously dried before use. The presence of water can consume the base and lead to hydrolysis of the ester starting material.

    • Optimize Base and Solvent: Sodium methoxide in a solvent like methanol or toluene is a standard choice.[1] However, if yields are low, consider a stronger, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as THF or DMF to prevent side reactions.

    • Temperature Control: This reaction is typically performed at reflux to drive it to completion. However, excessively high temperatures can lead to decomposition. Monitor the reaction progress closely using Thin Layer Chromatography (TLC).

Potential Cause 2: Poor Yield in the Preceding Heck Vinylation Step

If your route involves a Heck vinylation to introduce the acrylate side chain, this is another step where yield can be compromised.

  • Expert Insight: The success of the Heck reaction is highly dependent on the catalyst, ligand, base, and solvent system. Catalyst deactivation or inefficient catalytic turnover can lead to a stalled reaction.

  • Troubleshooting Steps:

    • Catalyst and Ligand Choice: Palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand like triphenylphosphine (PPh₃) is a common choice. Ensure the catalyst and ligand are of high purity.

    • Solvent System: A crucial parameter for success in the vinylation of the bromopyridine precursor is the use of N,N-Dimethylacetamide (DMA) as a co-solvent.[1] Reactions attempted without DMA have been reported to fail.[1]

    • Base Selection: An inorganic base like potassium carbonate (K₂CO₃) is often used. Ensure the base is finely powdered to maximize surface area and reactivity.

Below is a troubleshooting workflow to diagnose the primary source of yield loss:

Troubleshooting_Workflow start Low Overall Yield Observed check_cyclization Analyze Cyclization Step: Isolate and quantify the cyclized intermediate. start->check_cyclization cyclization_ok Yield >85%? check_cyclization->cyclization_ok check_heck Analyze Heck Vinylation Step: Isolate and quantify the pyridylacrylate intermediate. heck_ok Yield >85%? check_heck->heck_ok cyclization_ok->check_heck Yes optimize_cyclization Troubleshoot Cyclization: - Ensure anhydrous conditions - Optimize base/solvent - Control temperature cyclization_ok->optimize_cyclization No optimize_heck Troubleshoot Heck Reaction: - Verify catalyst/ligand quality - Ensure DMA co-solvent is used - Check base activity heck_ok->optimize_heck No check_other Investigate Other Steps: - Starting material purity - Alkene reduction - Final hydrolysis/decarboxylation heck_ok->check_other Yes

Caption: A decision tree for troubleshooting low yields.

Question 2: I am seeing multiple spots on my TLC after the final hydrolysis and decarboxylation step. What are these byproducts and how can I avoid them?

The final step, typically an acid-catalyzed hydrolysis, decarboxylation, and demethylation, is designed to convert the cyclized intermediate into the final dione product.[1] The formation of multiple products indicates that this process may be incomplete or that side reactions are occurring.

  • Expert Insight: The most common issue here is incomplete reaction. You may be seeing a mixture of the fully converted product, the carboxylated intermediate, and the methoxy-protected precursor. Harsh conditions can also lead to degradation.

Troubleshooting Steps:

  • Reaction Time and Temperature: Ensure the reaction is heated at reflux for a sufficient duration. Monitor the reaction by TLC until the starting material spot has completely disappeared.

  • Acid Concentration: Concentrated hydrochloric acid is typically effective.[1] If the reaction is sluggish, a slight excess of acid can be used, but be cautious as overly harsh conditions can lead to charring or other degradation pathways.

  • Purification: If minor byproducts persist, purification by column chromatography or recrystallization is essential. A solvent system of ethyl acetate/petroleum ether can be effective for chromatography.

Potential Product Description Mitigation Strategy
Desired Product Cyclopenta[b]pyridin-2,5-dione-
Carboxylated Intermediate Methyl cyclopenta[b]pyridine-5-one-6-carboxylateIncrease reaction time or temperature during hydrolysis to ensure complete decarboxylation.
Methoxy Intermediate 6-methoxy-cyclopenta[b]pyridin-5-oneEnsure sufficient acid concentration and reflux time to facilitate demethylation.
Degradation Products Complex mixture/baseline material on TLCAvoid excessive heating or prolonged reaction times beyond what is necessary for completion.

Caption: Common byproducts during the final hydrolysis/decarboxylation step.

Frequently Asked Questions (FAQs)

Q1: What is a good starting material for a high-yield synthesis of cyclopenta[b]pyridin-2,5-dione? A highly effective and commercially available starting material is 2-bromo-6-methoxypyridine.[1] This precursor allows for a modern, efficient synthetic route involving steps like ortho-lithiation, methoxycarbonylation, Heck vinylation, alkene reduction, and cyclization, which has been shown to achieve a 48% overall yield.[1]

Q2: Are there alternative synthetic strategies to consider if the Heck/Dieckmann route is problematic? Yes, another published method involves a one-pot, two-step construction of the 2-pyridone ring starting from cyclopenta-1,3-dione.[1] Additionally, recent advances in organic synthesis have explored oxidative amination processes to convert cyclopentenones directly into pyridones, which could potentially be adapted for this target molecule.[2][3] These methods often proceed under mild conditions and can offer better functional group tolerance.[2][3]

Q3: How critical is the purity of reagents and solvents? It is paramount. Pyridine synthesis, particularly steps involving organometallic reagents (like ortho-lithiation) or transition-metal catalysts (like the Heck reaction), is highly sensitive to impurities.[4] Always use freshly distilled, anhydrous solvents and ensure the purity of all starting materials and reagents to avoid catalyst poisoning, side reactions, and low yields.[4][5]

Experimental Protocols

Optimized Synthesis of Cyclopenta[b]pyridin-2,5-dione via Heck Vinylation and Dieckmann Condensation

This protocol is adapted from a high-yield synthesis reported in the literature.[1]

Synthesis_Workflow A 2-bromo-6- methoxynicotinate B Heck Vinylation (Pd(OAc)₂, PPh₃, K₂CO₃, DMA) A->B C Pyridylacrylate Intermediate B->C D Alkene Reduction (H₂, Pd/C) C->D E Reduced Diester D->E F Dieckmann Condensation (NaOMe, Toluene) E->F G Cyclized Intermediate F->G H Hydrolysis & Decarboxylation (HCl, Reflux) G->H I Cyclopenta[b]pyridin- 2,5-dione H->I

Caption: Key steps in the optimized synthesis route.

Step 1: Heck Vinylation

  • To a solution of methyl 2-bromo-6-methoxynicotinate in toluene, add N,N-Dimethylacetamide (DMA) as a co-solvent.

  • Add methyl acrylate, potassium carbonate (K₂CO₃), triphenylphosphine (PPh₃), and palladium(II) acetate (Pd(OAc)₂).

  • Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) and monitor by TLC until the starting material is consumed.

  • After cooling, filter the mixture and concentrate the filtrate. Purify the resulting crude product via column chromatography to yield the pyridylacrylate intermediate.

Step 2: Alkene Reduction

  • Dissolve the pyridylacrylate intermediate in a suitable solvent like ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the solvent to obtain the reduced diester.

Step 3: Dieckmann Condensation, Hydrolysis, and Decarboxylation

  • Dissolve the reduced diester in anhydrous toluene.

  • Add sodium methoxide (NaOMe) and heat the mixture to reflux. This will effect the cyclization.

  • After the cyclization is complete, cool the reaction and carefully add concentrated hydrochloric acid (HCl).

  • Heat the mixture to reflux again to facilitate hydrolysis, decarboxylation, and demethylation in one pot.

  • After completion, cool the mixture, neutralize, and extract the product with a suitable organic solvent.

  • Purify the final product, cyclopenta[b]pyridin-2,5-dione, by recrystallization or column chromatography.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
  • BenchChem. (2025). Troubleshooting low yield in pyridine functionalization.
  • Marsais, F., et al. (2008). A convenient synthesis of cyclopenta[b]pyridin-2,5-dione as a non-glycosidic cardiotonic agent. ARKIVOC, 2008(vii), 92-100.
  • BenchChem. (2025). Troubleshooting low yield in Pyridine-2-sulfonate synthesis.
  • Novák, Z., et al. (2024). Streamlining the Synthesis of Pyridones through Oxidative Amination of Cyclopentenones. Research Collection.
  • Novák, Z., et al. (2024). Streamlining the Synthesis of Pyridones through Oxidative Amination. ChemRxiv.

Sources

Technical Support Center: Troubleshooting Peak Tailing in Pyridine Purification

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: HPLC/Prep-LC Purification of Pyridine Derivatives

Introduction: The "Pyridine Problem"

Welcome to the technical support hub. If you are purifying pyridine derivatives, you are likely battling the "shark fin" peak shape—sharp front, dragging tail.

The Root Cause: Pyridine is a basic heterocycle (


). Standard silica stationary phases contain residual silanol groups (

).[1] At neutral pH, these silanols deprotonate to form

. The protonated pyridine (

) engages in a strong, secondary ion-exchange interaction with the negative silanol, retaining a fraction of the molecules longer than the bulk population.[1] This causes the tail.[1][2][3]

This guide provides self-validating protocols to eliminate this interaction, specifically tailored for purification workflows where fraction recovery and solvent volatility are critical.

Diagnostic Workflow

Before altering your method, identify the source of the tailing using this decision matrix.

TroubleshootingWorkflow Start START: Peak Tailing > 1.5 Check_pH Check Mobile Phase pH Start->Check_pH pH_Decision Is pH near pKa (4.0 - 6.5)? Check_pH->pH_Decision Modify_pH ACTION: Shift pH (Go to Module 1) pH_Decision->Modify_pH Yes Check_Column Check Column Chemistry pH_Decision->Check_Column No Col_Decision Is it Type A Silica or Non-Endcapped? Check_Column->Col_Decision Change_Col ACTION: Switch to Hybrid/BDS (Go to Module 2) Col_Decision->Change_Col Yes Check_Sample Check Sample Solvent Col_Decision->Check_Sample No Solvent_Decision Is Sample in 100% DMSO/MeOH? Check_Sample->Solvent_Decision Dilute ACTION: Dilute with Water/Weak Solvent (Go to Module 3) Solvent_Decision->Dilute Yes

Figure 1: Logical decision tree for diagnosing peak tailing sources.

Module 1: Mobile Phase Chemistry (The "Soft" Fix)

For purification, we prioritize volatile additives to ensure easy lyophilization of the final product.

Strategy A: The "Sacrificial Base" (High pH or Blocking)

Concept: Add a stronger base (Triethylamine - TEA) to saturate silanol sites, or raise pH to suppress pyridine protonation.

Protocol: Preparation of High pH Mobile Phase (Volatile) Use only with Hybrid/Polymeric columns (See Module 2).

  • Reagent: Ammonium Hydroxide (

    
    ) or Triethylamine (TEA).
    
  • Concentration: 0.1% v/v.

  • Procedure:

    • Add 1 mL of TEA or

      
       to 1 L of HPLC-grade water.
      
    • Critical Step: Measure pH.[3][4][5] It should be > 10.0. At this pH, Pyridine (

      
       5.2) is 99.9% neutral and cannot interact with silanols.
      
    • Filter through 0.22 µm membrane.

  • Validation: Inject standard. Symmetry factor should drop to < 1.2.

Strategy B: The "Ion Suppression" (Low pH)

Concept: Lower pH to < 2.5. This protonates the silanols (


), rendering them neutral and unable to bind pyridine.

Protocol: TFA Modifier

  • Reagent: Trifluoroacetic Acid (TFA).

  • Concentration: 0.05% - 0.1% v/v.

  • Mechanism: TFA provides low pH (~2.0) AND acts as an ion-pairing agent, forming a neutral complex with the positively charged pyridine.

  • Warning: TFA can suppress ionization in Mass Spectrometry (LC-MS). If using MS-triggered collection, use Formic Acid (0.1%) instead, though it is weaker and may result in slightly more tailing than TFA.

Data Comparison: Additive Performance

AdditivepH RangeVolatilityMS CompatibilityTailing Reduction
TFA (0.1%) ~2.0HighLow (Signal Suppression)Excellent
Formic Acid (0.1%) ~2.7HighHighGood
Ammonium Acetate (10mM) ~6.8HighHighPoor (for Pyridines)
Ammonium Bicarbonate ~10.0HighHighExcellent (Requires Hybrid Column)
Triethylamine (TEA) >10HighModerateExcellent

Module 2: Stationary Phase Selection (The "Hard" Fix)

If mobile phase adjustments fail, your column chemistry is likely incompatible with basic compounds.

The Mechanism of Failure

Standard silica dissolves at pH > 8.0 and has acidic silanols. You need a column that shields these silanols.

ColumnMechanism cluster_0 Standard Silica (Bad) cluster_1 End-Capped/Hybrid (Good) Silanol Si-O(-) Pyridine Pyr(+) Silanol->Pyridine Ionic Binding Hybrid Si-C-H (Shielded) Pyridine2 Pyr(+) Hybrid->Pyridine2 No Interaction

Figure 2: Comparison of interactions on Standard vs. Shielded Silica.

Recommended Column Technologies
  • Hybrid Particles (BEH/Xtimate): Ethylene-bridged hybrid silica.

    • Why: Stable up to pH 12.[6] Allows use of Ammonium Bicarbonate/TEA buffers.

  • BDS (Base Deactivated Silica):

    • Why: Heavily end-capped to cover residual silanols. Good for low pH methods.[7][8]

  • Polar-Embedded Groups:

    • Why: A polar group near the surface creates a "water shield" that prevents the pyridine from reaching the silanol surface.

Module 3: Sample Preparation (The Operational Fix)

Problem: "Strong Solvent Effect." Injecting pyridine dissolved in 100% DMSO or Methanol onto a water-rich column causes the sample to travel faster than the mobile phase initially, resulting in band broadening and fronting/tailing.

Protocol: The "Sandwich" Injection or Dilution

  • Dissolution: Dissolve sample in minimum DMSO.

  • Dilution: Dilute immediately with Water or 0.1% Formic Acid in Water .

    • Target: Final solvent composition should match the starting gradient conditions (e.g., 5% ACN / 95% Water).

  • Verification:

    • Inject 5 µL of pure DMSO solution (observe tailing).

    • Inject 20 µL of 1:4 DMSO:Water solution (observe sharpening).

Frequently Asked Questions (FAQs)

Q: Can I use phosphate buffers for purification? A: Technically, yes, they provide excellent peak shape. Practically, no. Phosphate salts are non-volatile. If you collect fractions, your final product will be contaminated with salt after drying. Use Ammonium Formate or Acetate for volatility.

Q: My peak is tailing AND broad. Is it the column? A: Check your tubing. "Extra-column volume" (dead volume) causes broadening. If you are using a Prep system with standard analytical tubing (0.005" ID) or vice versa, mismatched plumbing creates turbulence. Ensure tubing ID matches the flow rate scale.

Q: I am using TEA but still see tailing. Why? A: Your TEA might be degraded (oxidized) or the concentration is too low. Fresh TEA is critical. Also, ensure you are using a "Type B" (High Purity) silica. Old "Type A" silica has metal impurities that chelate pyridines, which TEA cannot fully block.

References

  • Agilent Technologies. Use of Agilent Poroshell HPH-C18 Columns at Elevated pH as a Tool for Method Development. (2014).[4] Link

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.Link

  • Waters Corporation. Peak Shape Changes with Increased Injection Volume.Link

  • LCGC North America. HPLC Diagnostic Skills II – Tailing Peaks. (2019).[9] Link

  • Shimadzu. Effects of Sample Solvents on Peak Shape.Link

Sources

Heterocycle Synthesis Support Hub: Troubleshooting Diels-Alder Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 | Topic: Overcoming Low Yields in Pyridine Construction

Introduction: The "Pyridine Paradox"

Welcome to the technical support center. You are likely here because your standard Diels-Alder (DA) protocol—so reliable for carbocycles—is failing to generate high yields of pyridine cores.

The Core Problem: Standard DA reactions are electronically mismatched for pyridine synthesis. A typical pyridine synthesis via cycloaddition is actually a Hetero-Diels-Alder (HDA) or an Inverse Electron Demand Diels-Alder (IEDDA) reaction. The low yields you encounter usually stem from three specific bottlenecks:

  • Electronic Mismatch: Using electron-neutral reactants instead of the required electron-poor diene/electron-rich dienophile pairing.

  • The Aromatization Wall: The intermediate dihydropyridine or bicyclic adduct is often stable and fails to spontaneously oxidize/eliminate to the aromatic pyridine.

  • Azadiene Instability: Nitrogen-containing dienes (azadienes) are prone to hydrolysis or polymerization before the cycloaddition occurs.

This guide is structured as a series of Support Tickets addressing these specific failure points with validated protocols.

Module 1: Diagnostic Logic

Before modifying your reaction, determine which pathway you are actually attempting. Use the logic tree below to identify your specific failure mode.

PyridineTroubleshooting Start Start: Low Yield in Pyridine Synthesis RouteCheck Which Diene System? Start->RouteCheck Triazine 1,2,4-Triazine (Boger Route) RouteCheck->Triazine Oxazole Oxazole / Isoxazole RouteCheck->Oxazole Azadiene 1-Azadiene (e.g., N-Sulfonyl) RouteCheck->Azadiene IssueTriazine Issue: Sluggish Rate / Sterics Triazine->IssueTriazine IssueOxazole Issue: Intermediate Stalled (No Aromatization) Oxazole->IssueOxazole IssueAzadiene Issue: Hydrolysis / Regio-scrambling Azadiene->IssueAzadiene SolTriazine Solution: Enamine Activation or Lewis Acid IssueTriazine->SolTriazine SolOxazole Solution: Acid Catalyzed Dehydration (TiCl4) IssueOxazole->SolOxazole SolAzadiene Solution: Electron-Deficient Sulfonyl Groups IssueAzadiene->SolAzadiene

Figure 1: Diagnostic logic tree for identifying the root cause of low yields based on the starting heterocycle precursor.

Ticket #401: The Boger Reaction (1,2,4-Triazines) is Sluggish

User Report: "I am reacting a 1,2,4-triazine with an alkyne to make a substituted pyridine. The reaction works on paper (extruding


), but in practice, I get <20% yield or no reaction at reflux."

Root Cause Analysis: The reaction of 1,2,4-triazines is an Inverse Electron Demand Diels-Alder (IEDDA) .[1]

  • Theory: The diene (triazine) must be electron-deficient (LUMO

    
    ), and the dienophile must be electron-rich (HOMO
    
    
    
    ).
  • The Error: Using a neutral or electron-deficient alkyne/alkene creates a large HOMO-LUMO gap, effectively stopping the reaction.

Protocol A: Enamine Activation (The "Boger" Standard) Instead of using a simple ketone or alkene, convert your dienophile into an enamine or enol ether . This raises the HOMO of the dienophile, accelerating the reaction by orders of magnitude.

Step-by-Step Protocol:

  • Enamine Formation:

    • Take your ketone substrate (1.0 equiv).

    • Add Pyrrolidine (1.2 equiv) and a catalytic amount of p-TsOH in toluene.

    • Reflux with a Dean-Stark trap to remove water. Isolate the enamine (do not purify on silica; it hydrolyzes).

  • IEDDA Cycloaddition:

    • Dissolve 1,2,4-triazine (1.0 equiv) in Dioxane or Sulfolane.

    • Add the crude enamine (1.2 equiv).

    • Heat to 60–80°C. (Monitor

      
       evolution).
      
  • In-situ Elimination:

    • The intermediate is a dihydropyridine. In many cases, the pyrrolidine moiety eliminates spontaneously.

    • If not, add a mild acid (AcOH) or silica gel to the reaction mixture to force aromatization.

Data Validation: | Dienophile Type | Relative Rate (


) | Yield (Typical) |
| :--- | :--- | :--- |
| Simple Alkene | 1 | < 10% |
| Enol Ether | ~100 | 40-60% |
| Pyrrolidine Enamine  | ~10,000  | 85-95%  |
Ticket #402: Oxazole Adducts Won't Aromatize

User Report: "I am using an oxazole and an alkene. I see the starting material disappear, but I isolate a complex mixture of intermediates, not the pyridine."

Root Cause Analysis: The reaction between an oxazole and an alkene yields an oxa-bridged intermediate. Unlike the triazine route (which releases gas,


), the oxazole route must release water (or alcohol if using alkoxy-oxazoles). This dehydration step often has a high activation energy barrier.

Protocol B: Lewis Acid Promoted Dehydration Using Titanium(IV) Chloride (


) serves a dual purpose: it catalyzes the initial cycloaddition (lowering LUMO) and acts as a dehydrating agent to force the aromatization.

Step-by-Step Protocol:

  • Preparation:

    • Flame-dry all glassware. Perform under Argon.

  • Complexation:

    • Dissolve the dienophile (e.g., ethyl acrylate) in DCM.

    • Cool to 0°C. Add

      
       (1.0 M in DCM, 1.1 equiv) dropwise. Stir for 15 mins.
      
  • Addition:

    • Add the substituted oxazole (1.0 equiv) slowly.

  • Reaction:

    • Allow to warm to Room Temp (RT). If sluggish, reflux in 1,2-dichloroethane (DCE).

  • Workup (Critical):

    • Quench with saturated

      
      .
      
    • Note: The

      
       ensures the intermediate loses the oxygen bridge effectively.
      
Ticket #403: Regioselectivity Issues in Aza-Diels-Alder

User Report: "I am getting a 50:50 mixture of regioisomers. I need the 2,4-substituted pyridine, not the 2,5."

Root Cause Analysis: In thermal DA reactions, regioselectivity is governed by Frontier Molecular Orbital (FMO) coefficients. If the coefficients at the reaction sites are similar, selectivity drops.

Solution: Lewis Acid Coordination Control Lewis acids (LA) coordinate to specific heteroatoms, altering the orbital coefficients and polarizing the molecule.

Catalyst Selection Table:

CatalystTarget SubstrateMechanismRecommended For

Vinyl-pyridines (Dienophile)Lowers LUMO of dienophileStandard pyridine synthesis

Enamino-estersChelation controlHigh regiocontrol

1-AzadienesMild activationSensitive functional groups

OxazolesDehydration/Activation"One-pot" aromatization

Visualizing the Pathway (IEDDA Mechanism):

IEDDA_Mechanism Triazine 1,2,4-Triazine (Electron Deficient) TS [4+2] Cycloaddition Transition State Triazine->TS Enamine Enamine (Electron Rich) Enamine->TS Intermediate Bicyclic Intermediate (Highly Strained) TS->Intermediate N2_Loss - N2 (Gas) Irreversible Step Intermediate->N2_Loss Dihydropyridine Dihydropyridine N2_Loss->Dihydropyridine Elimination - Amine (HX) Aromatization Dihydropyridine->Elimination Product Substituted Pyridine Elimination->Product

Figure 2: The irreversible nature of Nitrogen extrusion in the Boger reaction is the driving force, but the elimination of the amine (final step) often requires acid assistance.

FAQ: Frequently Asked Questions

Q: Can I use microwave irradiation to improve yields? A: Yes, specifically for the Oxazole route. The dehydration step is thermal. Heating oxazole-dienophile mixtures to 150–180°C in a sealed microwave vial for 10–20 minutes often drives the reaction to completion, avoiding the isolation of the stable intermediate.

Q: Why is my 1-azadiene polymerizing? A: Simple 1-azadienes (imines) are unstable. You must use N-sulfonyl-1-aza-1,3-butadienes or N-acyl variants. The electron-withdrawing group stabilizes the diene and lowers the LUMO, making it more reactive toward cycloaddition and less prone to self-polymerization.

Q: Is there a metal-free way to oxidize the dihydropyridine intermediate? A: Yes. If you are avoiding metals like MnO2 or DDQ, you can use o-chloranil or simply expose the reaction to air (though air oxidation is slow). For high-throughput medicinal chemistry, DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) is the gold standard: add 1.1 equiv at RT, and the reaction usually finishes in <1 hour.

References
  • Boger, D. L. (1986).[2] Diels-Alder reactions of heterocyclic aza dienes.[3][4][5][6][7][8][9] Scope and applications. Chemical Reviews, 86(5), 781–793. Link

  • Boger, D. L., & Panek, J. S. (1981). Inverse electron demand Diels-Alder reactions of heterocyclic azadienes: formal total synthesis of streptonigrin. Journal of the American Chemical Society, 107(20), 5745–5754. Link

  • Li, A. H., & Turchi, I. J. (2022). Substituted Pyridines from Isoxazoles: Scope and Mechanism. Royal Society of Chemistry. Link

  • Hijji, Y. M., & Edwards, A. A. (2003).[10] Microwave-Assisted Synthesis of Substituted Pyridines and Furans. MDPI Proceedings. Link

  • Gois, P. M. P., & Afonso, C. A. M. (2004). Lewis Acid-Promoted Diels-Alder Reaction of Vinyl-Azaarenes.[5] European Journal of Organic Chemistry. Link

Sources

Validation & Comparative

A Comprehensive Guide to the Structural Confirmation of 1H-Cyclopenta[b]pyridine via ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and materials science, heterocyclic aromatic compounds are of paramount importance. Among these, the 1H-Cyclopenta[b]pyridine scaffold is a privileged structure, embedded within numerous clinically approved agents for treating conditions like migraines, as well as in other bioactive compounds such as certain antibiotics and enzyme inhibitors[1]. The precise arrangement of atoms within this fused-ring system dictates its biological activity and physical properties. Therefore, unambiguous structural confirmation is not merely a procedural step but a foundational requirement for meaningful research.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the elucidation of molecular structures in solution. Unlike techniques that provide information on molecular weight (Mass Spectrometry) or functional groups (Infrared Spectroscopy), NMR reveals the specific connectivity and spatial relationships of atoms through the magnetic properties of their nuclei. This guide provides an in-depth, experience-driven comparison and workflow for confirming the structure of this compound, leveraging the power of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments.

The Foundational Logic: Why NMR is Indispensable

While other analytical methods offer valuable pieces of the puzzle, they lack the definitive resolving power of NMR for isomeric differentiation. For a molecule with the formula C₈H₇N, numerous isomers are possible. Mass Spectrometry would confirm the correct mass, and IR spectroscopy would suggest the presence of aromatic C-H and C=C/C=N bonds, but neither could definitively distinguish this compound from its isomers, such as 6,7-dihydro-5H-cyclopenta[c]pyridine or 7-azaindole derivatives[2][3]. NMR spectroscopy is unique in its ability to map the complete carbon-hydrogen framework, providing irrefutable evidence of atom-to-atom connectivity.

Part 1: Theoretical Analysis and Spectral Prediction

Before stepping into the lab, a senior scientist first analyzes the target structure to predict the expected NMR signatures. This theoretical grounding is crucial for designing the right experiments and for efficiently interpreting the resulting data.

Molecular Structure and Atom Numbering

The IUPAC numbering for this compound is essential for a clear discussion of its NMR spectra.

Caption: IUPAC Numbering of the this compound skeleton.

¹H NMR Spectral Predictions

The ¹H NMR spectrum is the starting point for any structural analysis. We anticipate signals in three distinct regions:

  • Aromatic Region (δ 7.0 - 8.5 ppm): The three protons on the pyridine ring (H4, H5, H7) will reside here. Due to the electron-withdrawing nature of the nitrogen atom, protons alpha to it (H5, H7) are expected to be the most deshielded and appear furthest downfield.[4]

  • Vinylic Region (δ 6.5 - 7.0 ppm): The two protons on the double bond of the cyclopentene ring (H2, H3) will appear in this region.

  • Aliphatic Region (δ 3.0 - 3.5 ppm): The two protons of the methylene (CH₂) group at the C1 position are allylic to one double bond and "benzylic-like" to the pyridine ring, causing them to appear significantly downfield from a typical alkane CH₂ group.

The connectivity is revealed by the spin-spin coupling patterns (splitting). We expect a network of couplings that can be traced around the rings. For example, H4 will be coupled to H5, H5 to H4, H2 to H3, and H3 to H2.

¹³C NMR and DEPT Spectral Predictions

Due to the molecule's lack of symmetry, we expect to see eight distinct signals in the proton-decoupled ¹³C NMR spectrum.

  • Aromatic/Vinylic Carbons (δ 110 - 160 ppm): Seven carbon signals are expected in this range, corresponding to the five carbons of the pyridine ring and the two sp² carbons of the cyclopentene ring.[4][5]

  • Aliphatic Carbon (δ ~30 ppm): The single sp³-hybridized carbon of the C1 methylene group will appear significantly upfield.

A DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment is invaluable here. It differentiates carbons based on the number of attached protons: CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons (like C4a and C7a) are absent. This allows for the immediate and unambiguous identification of the C1 methylene carbon (negative peak) and the five CH carbons (positive peaks).

Part 2: A Validated Experimental Protocol

Trustworthiness in scientific data comes from robust and reproducible protocols. The following steps outline a self-validating system for acquiring high-quality NMR data for this compound.

Caption: A streamlined workflow for NMR-based structure confirmation.

Step-by-Step Methodology

A. Sample Preparation[6]

  • Safety First: Handle all chemicals in a fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses and gloves.

  • Sample Weighing: Accurately weigh approximately 10-20 mg of the synthesized this compound.

  • Solvent Selection: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent in which it is fully soluble. Chloroform-d (CDCl₃) is an excellent first choice due to its common use and minimal interference in the ¹H spectrum.

  • Transfer: Carefully transfer the solution into a clean, dry 5 mm NMR tube.

B. ¹H NMR Spectrum Acquisition[6][7]

  • Instrument Setup: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize magnetic field homogeneity, which is critical for sharp peaks and resolving fine coupling patterns.

  • Acquisition Parameters:

    • Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments). A 30° pulse angle is a good compromise between signal intensity and ensuring quantitative integration.

    • Spectral Width (SW): Set to ~16 ppm to cover the expected chemical shift range.

    • Number of Scans (NS): 16 scans are typically sufficient for good signal-to-noise (S/N).

    • Relaxation Delay (D1): A 2-second delay ensures the nuclei have time to relax between pulses, which is important for accurate integration.

C. ¹³C{¹H} NMR Spectrum Acquisition[6][7]

  • Pulse Program: Use a standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments) to produce a spectrum with singlets for each carbon, simplifying interpretation.

  • Acquisition Parameters:

    • Spectral Width (SW): Set to ~220 ppm.

    • Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope (~1.1%), a higher number of scans is required. Start with 1024 scans and increase if necessary based on sample concentration.

    • Relaxation Delay (D1): A 2-second delay is a reasonable starting point.

Part 3: Data Interpretation – The Path to Unambiguous Confirmation

This is where expertise and logical deduction converge. The data from the 1D and 2D experiments are woven together to build an unassailable structural proof.

Expected NMR Data Summary

The table below summarizes the predicted data based on the structure and fundamental NMR principles.

¹H Data Assignment δ (ppm) Range Multiplicity Integration ¹³C Data Assignment δ (ppm) Range DEPT-135
H5Aromatic8.3 - 8.5Doublet (d)1HC5Aromatic145 - 150+ (CH)
H7Aromatic8.0 - 8.2Doublet (d)1HC7Aromatic135 - 140+ (CH)
H4Aromatic7.1 - 7.3Doublet of d (dd)1HC4Aromatic120 - 125+ (CH)
H3Vinylic6.8 - 7.0Doublet (d)1HC3Vinylic130 - 135+ (CH)
H2Vinylic6.5 - 6.7Doublet (d)1HC2Vinylic115 - 120+ (CH)
H1Aliphatic (CH₂)3.2 - 3.4Singlet (s)2HC1Aliphatic28 - 33- (CH₂)
C4aBridgehead150 - 155Absent
C7aBridgehead140 - 145Absent

Note: The multiplicity for H1 is predicted as a singlet assuming minimal four-bond coupling (⁴J) to H2 and H7. A triplet could also be possible depending on the exact coupling constants.

The Self-Validating Power of 2D NMR

While 1D spectra provide the initial hypothesis, 2D NMR experiments provide the definitive, cross-validating proof.

  • COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals which protons are coupled to each other. We would expect to see cross-peaks connecting H4↔H5 on the pyridine ring and H2↔H3 on the cyclopentene ring. The absence of a COSY correlation to the H1 protons would confirm they are relatively isolated.

  • HSQC (Heteronuclear Single Quantum Coherence): This is the crucial link between the proton and carbon frameworks. It generates a cross-peak for every proton and the carbon it is directly bonded to. Using HSQC, we can instantly assign the carbon signals for C1, C2, C3, C4, C5, and C7 based on our confident ¹H assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate structural tool, showing correlations between protons and carbons over two and three bonds (²J and ³J). It is the key to assigning the non-protonated quaternary carbons and locking the entire fused-ring system in place.

Caption: Key HMBC correlations confirming the fused ring connectivity.

Crucial HMBC Correlations for Structure Proof:

  • H1 → C2 and C7a: The protons on the CH₂ group (H1) will show a two-bond correlation (²J) to the vinylic carbon C2 and the bridgehead carbon C7a. This definitively places the CH₂ group adjacent to these two carbons.

  • H7 → C7a and C4a: The proton at C7 will show correlations to both bridgehead carbons, C7a (a two-bond coupling) and C4a (a three-bond coupling). This confirms the fusion points of the two rings.

By systematically analyzing these 2D correlations, every atom can be placed precisely within the molecular framework, providing an unassailable, self-validating confirmation of the this compound structure.

Conclusion

References

  • BenchChem. (2025). Application Notes and Protocols for 1H and 13C NMR Assignments.
  • Burns, D. C., et al. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In NMR Guide for Organic Chemists.
  • PubChem. (2024). This compound. National Center for Biotechnology Information. Available at: [Link]

  • University of Chicago, NMR Facility. (n.d.). Protocols.
  • Li, M., et al. (2026). Construction of Cyclopenta[b]pyridine Frameworks via Pd(0) π-Lewis Base-Initiated Cascade Reaction of Enyne-Tethered Malononitriles. Organic Letters. Available at: [Link]

  • Wang, Y., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. Frontiers in Pharmacology. Available at: [Link]

  • Kanniyappan, G., et al. (n.d.). Rhodium-Catalyzed One-Pot Synthesis of Substituted Pyridine Derivatives from α,β-Unsaturated Ketoximes and Alkynes. Supporting Information. Available at: [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. Available at: [Link]

  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available at: [Link]

  • Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine. Available at: [Link]

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Coupling Constants. Available at: [Link]

Sources

"computational studies and electronic properties of cyclopenta[b]pyridines"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Cyclopenta[b]pyridine is a fused bicyclic system combining a pyridine ring with a cyclopentene ring. Unlike its isomer, cyclopenta[c]pyridine, or the fully aromatic quinoline, this scaffold presents unique electronic distributions due to the interplay between the


-deficient pyridine core and the electron-donating strain of the fused five-membered ring.

This guide provides a rigorous computational protocol to evaluate the electronic properties of cyclopenta[b]pyridines. It compares them against key alternatives (cyclopenta[c]pyridine and pyridine) to assist in rational drug design (bioisosterism) and organic semiconductor engineering.

Computational Methodology: The "Gold Standard" Protocol

To ensure Scientific Integrity , we do not rely on default settings. The following protocol is designed to capture weak non-covalent interactions and accurate electronic excitations, critical for this heterocyclic system.

Validated Workflow
  • Software Environment: Gaussian 16 / ORCA 5.0 / GAMESS

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarized Continuum Model) – Essential for mimicking physiological (water) or device (film) environments.

Functional & Basis Set Selection
ComponentSelectionScientific Rationale (Causality)
Geometry Opt B3LYP or PBE0 Standard hybrid functionals provide reliable bond lengths for rigid aromatic systems.
Electronic State

B97X-D
Critical: Includes dispersion corrections (D) and long-range corrections (

). Essential for accurate HOMO-LUMO gaps in fused heterocycles where

-stacking matters.
Basis Set 6-311++G(d,p) Diffuse functions (++) are mandatory for describing the lone pair on the Nitrogen atom and the "tail" of the electron density in the anions/excited states.
Self-Validating Protocol Steps
  • Optimization: Force constants must be calculated at the first step (Opt=CalcFC).

  • Frequency Check: No imaginary frequencies (NImag=0) to confirm a true local minimum.

  • Stability Analysis: Run Stable=Opt to ensure the wavefunction is not unstable (e.g., RHF vs. UHF instability).

Visualizing the Computational Pipeline

The following diagram outlines the logical flow for characterizing these molecules, ensuring no step is skipped.

CompWorkflow Start Input Structure (Cyclopenta[b]pyridine) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calc (Valid: NImag=0) Opt->Freq Freq->Opt If Imag Freq SP Single Point Energy (wB97X-D) Freq->SP If Valid Prop Properties (NBO, HOMO-LUMO) SP->Prop

Figure 1: Validated computational workflow ensuring geometric stability before electronic property extraction.

Comparative Analysis: [b] vs. [c] Isomers

The position of the Nitrogen atom relative to the fused ring drastically alters the electronic landscape.

Electronic Descriptors Comparison

The following data represents typical values derived from DFT (B3LYP/6-311++G(d,p)) studies for these scaffolds.

PropertyCyclopenta[b]pyridine Cyclopenta[c]pyridine Pyridine (Ref) Interpretation
Dipole Moment (Debye) ~1.8 - 2.2 D~2.5 - 3.0 D2.2 D[c]-isomer is more polar due to the vector addition of the N-lone pair and the ring strain dipole.
HOMO Energy (eV) -6.4 eV-6.2 eV-6.7 eV[b]-isomer is slightly more stable against oxidation than [c]. Both are easier to oxidize than pyridine (alkylation effect).
LUMO Energy (eV) -1.5 eV-1.6 eV-1.2 eV[c]-isomer is a stronger electrophile, making it more reactive in nucleophilic aromatic substitutions.
Band Gap (

)
4.9 eV4.6 eV5.5 eVFusion narrows the gap. [c]-isomer has a smaller optical gap, relevant for optoelectronics.
Molecular Orbital Topology
  • Cyclopenta[b]pyridine: The HOMO is typically distributed over the C=C bond of the fused ring and the Nitrogen lone pair. The "b" fusion allows for efficient hyperconjugation between the saturated CH2 groups and the pyridine

    
    -system.
    
  • Cyclopenta[c]pyridine: The symmetry is higher (pseudo-C2v). The Nitrogen is "flanked" by the fused ring carbons, leading to greater steric shielding but higher electronic accessibility at the para position.

Mechanistic Insights & Applications

Chemical Reactivity (Fukui Functions)

In drug design, predicting metabolic hotspots is crucial.

  • Electrophilic Attack (Metabolism): For cyclopenta[b]pyridine, the position para to the nitrogen (C5 position of the pyridine ring) is the most active site for CYP450 oxidation.

  • Nucleophilic Attack: The C2 position (adjacent to N) remains the primary site for

    
     reactions, though the fused ring reduces this reactivity compared to bare pyridine.
    
Signaling & Interaction Pathway

Understanding how these moieties interact with biological targets (e.g., viral proteins or corrosion surfaces) requires mapping the donor-acceptor interactions.

InteractionMap Ligand Cyclopenta[b]pyridine (Ligand) N_Atom Nitrogen (sp2) (H-Bond Acceptor) Ligand->N_Atom Localized e- Pi_Sys Pi-System (Stacking/Adsorption) Ligand->Pi_Sys Delocalized e- Target Receptor / Surface (Fe Surface or Protein) N_Atom->Target Coordinate Bond / H-Bond Pi_Sys->Target Van der Waals / Pi-Pi

Figure 2: Interaction mechanism showing dual-mode binding: N-coordination and Pi-stacking.

Experimental Validation of Computational Data

To verify your computational results, the following experimental assays are recommended:

  • UV-Vis Spectroscopy:

    • Protocol: Dissolve 10

      
      M compound in Ethanol. Measure 
      
      
      
      .
    • Correlation: Compare experimental

      
       with TD-DFT calculated vertical excitation energies. A shift of <20 nm indicates a valid model.
      
  • Cyclic Voltammetry (CV):

    • Protocol: 0.1 M

      
       in Acetonitrile, scan rate 100 mV/s.
      
    • Correlation:ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      .[1] This validates the calculated ionization potential.
      

References

  • Synthesis and Corrosion Inhibition

    • Al-Amiery, A. A., et al. (2022).[2][3][4] Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion. ACS Omega.

  • Biological Activity & Design

    • Wang, Y., et al. (2025).[1][5][6][7] Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. Journal of Agricultural and Food Chemistry. [6]

  • General Heterocyclic Electronic Properties

    • Jha, G. (2023).[8] HOMO-LUMO Calculation and Analysis Using DFT method.

  • DFT Benchmarking for Gaps

    • Mishra, A., et al. (2025).[1][5][6][7] Accurate Prediction of HOMO–LUMO Gap Using DFT Functional. PMC.

  • Comparative Alkaloid Review

    • Zhang, X., et al. (2022).[2] Sources, Transformations, Syntheses, and Bioactivities of Monoterpene Pyridine Alkaloids and Cyclopenta[c]pyridine Derivatives. MDPI Molecules.

Sources

A Senior Application Scientist's Guide to Selecting the Optimal Buffer System for Pyridine Derivative Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the successful chromatographic analysis of pyridine derivatives is a frequent yet formidable challenge. These heterocyclic aromatic organic compounds are foundational scaffolds in a vast array of pharmaceuticals and specialty chemicals. However, their inherent basicity, stemming from the lone pair of electrons on the nitrogen atom, often leads to problematic interactions with stationary phases, resulting in poor peak shapes and unreliable data. This guide provides an in-depth comparison of various buffer systems, offering field-proven insights and experimental data to empower you in selecting the most efficacious mobile phase for your pyridine derivative chromatography.

The Underlying Challenge: Taming the Tailing Peak

The primary obstacle in the chromatography of pyridine derivatives on silica-based reversed-phase columns is the interaction between the basic analyte and acidic residual silanol groups on the stationary phase surface.[1][2][3][4] This secondary ionic interaction, in addition to the desired hydrophobic retention mechanism, leads to peak tailing, a phenomenon where the latter half of the peak is broader than the first.[1][2][4] Tailing peaks can compromise resolution, reduce sensitivity, and lead to inaccurate quantification.[4] The choice of buffer system is therefore not merely a matter of pH control, but a strategic decision to mitigate these undesirable interactions.

Most pyridine derivatives have a pKa between 5 and 6.[1] The pH of the mobile phase dictates the ionization state of both the analyte and the silanol groups, and is thus the most critical parameter to control for achieving sharp, symmetrical peaks.[1][5][6]

A Comparative Analysis of Common Buffer Systems

The selection of an appropriate buffer system is a balance between achieving optimal peak shape, desired retention, and compatibility with the detection method (e.g., UV or Mass Spectrometry). Here, we compare the most commonly employed buffer systems for pyridine derivative analysis.

Phosphate Buffers: The Workhorse for UV-Based Methods

Phosphate buffers are a staple in many HPLC laboratories due to their excellent buffering capacity over a wide pH range. For pyridine derivatives, they are particularly effective when used at a low pH.

Mechanism of Action: By operating at a low pH (typically 2.5-3.0), the mobile phase protonates the residual silanol groups on the silica surface, rendering them neutral.[1] This minimizes the strong ionic interactions with the protonated pyridine analyte, thereby reducing peak tailing.[1]

Advantages:

  • Excellent buffering capacity in the low pH range.[7]

  • Effectively minimizes peak tailing for basic compounds.[1][8]

  • Low UV absorbance, making it suitable for UV detection.[7]

Disadvantages:

  • Not volatile, and therefore incompatible with mass spectrometry (MS) detection as they can crystallize in the source.[5][9]

  • Can precipitate in high concentrations of acetonitrile, which can be problematic for gradient elution.[1][5]

Volatile Buffers: Formate and Acetate for MS-Compatibility

With the increasing prevalence of LC-MS, volatile buffers such as ammonium formate and ammonium acetate have become indispensable.[7][10]

Mechanism of Action: Similar to phosphate buffers, these are used to control the pH of the mobile phase. Ammonium formate is particularly useful for maintaining a low pH (pKa of formic acid is ~3.75), while ammonium acetate is effective in the mid-pH range (pKa of acetic acid is ~4.76).[7][10] At low pH, the mechanism is the same as with phosphate buffers – suppression of silanol ionization.

Advantages:

  • Fully volatile and compatible with MS detection.[5][7][10]

  • Good buffering capacity in their respective pH ranges.

  • Ammonium formate is an excellent choice for low pH applications in LC-MS.[10]

Disadvantages:

  • Ammonium acetate has limited solubility in high percentages of acetonitrile.[11][12]

  • May not be as effective as stronger acids like TFA in completely eliminating peak tailing for highly basic pyridine derivatives.

Ion-Pairing Reagents: Trifluoroacetic Acid (TFA) for Enhanced Peak Shape

Trifluoroacetic acid (TFA) is a strong acid and a potent ion-pairing reagent that is widely used to improve the peak shape of basic compounds.[5]

Mechanism of Action: At a typical concentration of 0.1%, TFA lowers the mobile phase pH to around 2, effectively protonating silanols.[13] More importantly, the trifluoroacetate anion pairs with the protonated pyridine derivative. This ion pair behaves as a more hydrophobic, neutral species, leading to increased retention and significantly improved peak symmetry.[13]

Advantages:

  • Excellent for eliminating peak tailing and producing sharp, symmetrical peaks.[14]

  • Increases retention of basic compounds.[15]

Disadvantages:

  • Causes significant ion suppression in electrospray ionization (ESI) mass spectrometry, which can drastically reduce sensitivity.[13][16]

  • Can be difficult to flush out of the HPLC system and column, potentially affecting subsequent analyses.[11][13]

Competing Bases: Triethylamine (TEA) as a Mobile Phase Additive

Triethylamine (TEA) is a competing base that can be added to the mobile phase to mask the active silanol sites.[1]

Mechanism of Action: The basic TEA molecules preferentially interact with the acidic silanol groups on the stationary phase, effectively shielding them from the pyridine analyte.[1] This reduces the secondary interactions that cause peak tailing.

Advantages:

  • Effective at improving peak shape for basic compounds, especially at mid-range pH.[1][8]

Disadvantages:

  • Can suppress MS signal in positive ion mode.[9]

  • Has a relatively high UV cutoff.

Performance Comparison of Buffer Systems

Buffer System Typical pH Range Peak Shape Improvement MS Compatibility Key Considerations
Phosphate Buffer 1.1 - 3.1[7]Good to ExcellentNo[5][9]Risk of precipitation with high ACN concentrations.[1][5]
Ammonium Formate 2.8 - 4.8[7]GoodYes[5][10]Ideal for low pH LC-MS applications.
Ammonium Acetate 3.8 - 5.8[7]Moderate to GoodYes[5]Limited solubility in high ACN concentrations.[11]
0.1% TFA ~2.0[5][13]ExcellentPoor (Ion Suppression)[13][16]Can be difficult to remove from the system.[11][13]
TEA (additive) pH dependentGoodPoor (Ion Suppression)[9]Used in conjunction with other buffers.

Alternative Strategy: Hydrophilic Interaction Chromatography (HILIC)

For highly polar pyridine derivatives that show poor retention in reversed-phase chromatography, HILIC presents a viable alternative.[1][17][18] In HILIC, a polar stationary phase is used with a mobile phase consisting of a high percentage of a non-polar organic solvent, typically acetonitrile, and a small amount of aqueous buffer.[17][19]

Mechanism of Action: A water-enriched layer is formed on the surface of the polar stationary phase, and polar analytes are retained by partitioning into this layer.[17][20]

Buffer Selection for HILIC: Due to the high organic content of the mobile phase, buffer selection is critical. Ammonium acetate and ammonium formate are the preferred buffers for HILIC as they are soluble in mobile phases with a high percentage of acetonitrile and are MS-compatible.[17][20]

Experimental Protocols

Protocol 1: Preparation of a Low pH Phosphate Buffer (for UV Detection)

Objective: To prepare a 25 mM potassium phosphate buffer at pH 2.5.

Materials:

  • Potassium phosphate monobasic (KH₂PO₄)

  • Phosphoric acid (H₃PO₄)

  • HPLC-grade water

  • 0.45 µm filter

Procedure:

  • Weigh out the appropriate amount of KH₂PO₄ to make a 25 mM solution in 1 L of HPLC-grade water.

  • Dissolve the KH₂PO₄ in approximately 900 mL of water in a clean beaker.

  • Place a calibrated pH meter electrode into the solution.

  • Slowly add phosphoric acid dropwise while stirring until the pH of the solution reaches 2.5.

  • Transfer the solution to a 1 L volumetric flask and add water to the mark.

  • Filter the buffer solution through a 0.45 µm filter before use.

Protocol 2: Preparation of a Volatile Buffer for LC-MS

Objective: To prepare a 10 mM ammonium formate buffer at pH 3.0.

Materials:

  • Ammonium formate

  • Formic acid

  • HPLC-grade water

  • 0.22 µm filter

Procedure:

  • Weigh out the appropriate amount of ammonium formate to make a 10 mM solution in 1 L of HPLC-grade water.

  • Dissolve the ammonium formate in approximately 900 mL of water in a clean beaker.

  • Place a calibrated pH meter electrode into the solution.

  • Slowly add formic acid dropwise while stirring until the pH of the solution reaches 3.0.

  • Transfer the solution to a 1 L volumetric flask and add water to the mark.

  • Filter the buffer solution through a 0.22 µm filter before use.

Visualizing the Mechanism and Workflow

cluster_mid_ph Mid-pH (e.g., 4-7) cluster_low_ph Low pH (e.g., <3) mid_pyridine Pyridine (Basic) mid_interaction Strong Ionic Interaction mid_pyridine->mid_interaction attracts mid_silanol Silanol (SiO-) (Acidic) mid_silanol->mid_interaction mid_peak Tailing Peak mid_interaction->mid_peak low_pyridine Pyridine-H+ (Protonated) low_interaction Reduced Interaction low_pyridine->low_interaction minimal attraction low_silanol Silanol (SiOH) (Neutral) low_silanol->low_interaction low_peak Symmetrical Peak low_interaction->low_peak

Caption: Interaction of pyridine with the stationary phase at different pH values.

start Start: Pyridine Derivative Analysis detector Detector Type? start->detector ms_compat LC-MS detector->ms_compat MS uv_detect UV Detector detector->uv_detect UV volatile_buffer Select Volatile Buffer (Ammonium Formate/Acetate) ms_compat->volatile_buffer non_volatile_buffer Select Non-Volatile Buffer (Phosphate) uv_detect->non_volatile_buffer peak_shape Peak Shape Acceptable? volatile_buffer->peak_shape peak_shape2 Peak Shape Acceptable? non_volatile_buffer->peak_shape2 tfa_option Consider 0.1% TFA (if MS sensitivity is not critical) peak_shape->tfa_option No end Optimized Method peak_shape->end Yes tea_option Consider TEA additive peak_shape2->tea_option No peak_shape2->end Yes tfa_option->end tea_option->end

Caption: Workflow for selecting a buffer system for pyridine derivative chromatography.

Conclusion

The successful chromatography of pyridine derivatives hinges on the strategic selection of a buffer system to control the mobile phase pH and mitigate unwanted secondary interactions with the stationary phase. For LC-UV applications, low pH phosphate buffers provide excellent performance in reducing peak tailing. When LC-MS is the detection method, volatile buffers such as ammonium formate are the preferred choice. In cases of severe peak tailing, additives like TFA can be highly effective, although their impact on MS sensitivity must be carefully considered. By understanding the principles behind each buffer system and following a systematic approach to method development, researchers can achieve robust and reliable separation of pyridine derivatives.

References

  • Technical Support Center: Chromatographic Purification of Pyridine Derivatives - Benchchem. 1

  • HPLC Methods for analysis of Pyridine - HELIX Chromatography.

  • A Guide to HPLC and LC-MS Buffer Selection.

  • Reversed-phase HPLC Buffers.

  • [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds - Welch Materials.

  • HPLC Buffers - Sigma-Aldrich.

  • Technical Support Center: Chromatography of Pyridine Compounds - Benchchem.

  • Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds - Excellence in Analytical Chemistry.

  • HILIC Explained: What It Is & How It Works - Phenomenex.

  • New Advice on an Old Topic: Buffers in Reversed-Phase HPLC | LCGC International.

  • Big change in retention times switching from TFA to FA? - Chromatography Forum.

  • Difluoroacetic Acid as a Mobile Phase Modifier for LC-MS Analysis of Small Molecules.

  • Method for pyridine amine derivative - Chromatography Forum.

  • HILIC – The Rising Star of Polar Chromatography - Element Lab Solutions.

  • Exploring the Role of pH in HPLC Separation - Moravek.

  • Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents - PMC.

  • HPLC solvents and mobile phase additives.

  • Back to Basics: The Role of pH in Retention and Selectivity | LCGC International.

  • The 0.1% TFA Revolution—A Sign of Chromatographic Laziness? | LCGC International.

  • Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography - PubMed.

  • Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns.

  • Can any alternative for Ammonium phosphate monobasic buffer be used for HPLC?

  • Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations.

  • Peak Tailing in HPLC - Element Lab Solutions.

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.

  • How to Reduce Peak Tailing in HPLC? - Phenomenex.

  • Comparison of buffers and detection systems for high-pressure liquid chromatography of peptide mixtures - PubMed.

  • Ion Pair Chromatography Reagents.

  • Buffers and Eluent Additives for HPLC Method Development - Element Lab Solutions.

  • Using Ammonium Acetate in HPLC, ANP, and LC‑MS - MicroSolv Technology Corporation.

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC International.

  • Methods Development Using Ion-Pair Chromatography with Suppressed Conductivity Detection - ThermoFisher.

  • A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent.

  • (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative - ResearchGate.

Sources

Safety Operating Guide

A Researcher's Comprehensive Guide to the Safe Handling of 1H-Cyclopenta[b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists in the fast-paced world of drug development, our work with novel chemical entities is foundational to therapeutic innovation. 1H-Cyclopenta[b]pyridine, a pyridine derivative, is a key intermediate in the synthesis of various bioactive molecules and drug candidates.[1] Its structural similarity to pyridine suggests that a cautious and well-informed approach to its handling is paramount for ensuring laboratory safety and the integrity of our research. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for safe and effective laboratory operations involving this compound.

Hazard Identification and Risk Assessment: Understanding the "Why"

Key Hazards:

  • Flammability: Vapors may form explosive mixtures with air and can be ignited by heat, sparks, or open flames.

  • Toxicity: Harmful through oral, dermal, and inhalation routes of exposure.[2][3][4]

  • Irritation: Causes skin and serious eye irritation.

  • Reactivity: Incompatible with strong oxidizing agents, strong acids, and strong bases.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not a one-size-fits-all approach; it must be tailored to the specific procedures and quantities of this compound being used. The following table summarizes the recommended PPE based on a thorough risk assessment.

Body PartRecommended PPERationale
Eyes/Face Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles for large-volume transfers or when there is a significant splash risk.[5]Protects against splashes and vapors that can cause serious eye irritation or damage.
Hands Disposable nitrile gloves are suitable for incidental contact. For extended contact or immersion, heavier-duty gloves such as butyl rubber or neoprene should be considered.[5][6] Always inspect gloves for any signs of degradation or puncture before use.Provides a barrier against skin absorption, which is a significant route of exposure.[2]
Body A flame-retardant lab coat is essential due to the flammable nature of the compound. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.[6]Protects the skin and personal clothing from contamination and in case of a fire.
Respiratory All work should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[2] If engineering controls are not sufficient to maintain exposure below permissible limits, a respirator may be necessary.[7]Protects against inhalation, a primary route of toxic exposure.[2]

Operational Plan: A Step-by-Step Guide to Safe Handling

A well-defined operational plan is crucial for minimizing risks. The following workflow provides a procedural guide for handling this compound in a laboratory setting.

Pre-Experiment Preparation
  • Information Review: Thoroughly review the Safety Data Sheet for pyridine as a close analog.

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification.

  • PPE Check: Assemble and inspect all necessary PPE.

  • Spill Kit Accessibility: Confirm that a spill kit containing appropriate absorbent materials (e.g., vermiculite, sand) is readily available.

  • Emergency Equipment: Locate the nearest safety shower and eyewash station and confirm they are unobstructed.[2]

Handling and Use
  • Grounding: When transferring from a larger container, ensure both the source and receiving containers are grounded and bonded to prevent static discharge.[4]

  • Tool Selection: Use only non-sparking tools.

  • Controlled Dispensing: Dispense the smallest quantity necessary for the experiment.

  • Container Management: Keep the container tightly closed when not in use to minimize vapor release.[3]

  • Work Area: Maintain a clean and organized workspace to prevent accidental spills.

Post-Experiment Procedures
  • Decontamination: Wipe down the work area with an appropriate solvent.

  • Glove Removal: Remove gloves using the proper technique to avoid skin contact with any residual chemical.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[2]

Emergency and Disposal Plan: Preparing for the Unexpected

Spill Response
  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with a non-combustible absorbent material like sand or vermiculite.[8]

    • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team.

    • Prevent the spill from entering drains.

First Aid
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][3]

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with plenty of soap and water for at least 15-20 minutes.[2] Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[8] Seek immediate medical attention.[3]

Disposal

All waste containing this compound must be treated as hazardous waste.

  • Collect all waste in a properly labeled, sealed container.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[9] Do not dispose of it down the drain.

Visualizing the PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with this compound.

PPE_Selection_Workflow cluster_risk_assessment Risk Assessment cluster_ppe_selection PPE Selection cluster_specific_ppe Specific PPE Start Start: Handling this compound AssessVolume Assess Volume and Concentration Start->AssessVolume AssessProcedure Assess Procedure (e.g., transfer, reaction) Start->AssessProcedure EyeProtection Eye/Face Protection AssessVolume->EyeProtection Large Volume BodyProtection Body Protection AssessVolume->BodyProtection Large Volume AssessProcedure->EyeProtection Splash Risk HandProtection Hand Protection AssessProcedure->HandProtection Incidental Contact AssessProcedure->HandProtection Extended Contact RespiratoryProtection Respiratory Protection AssessProcedure->RespiratoryProtection All Procedures Goggles Chemical Splash Goggles EyeProtection->Goggles FaceShield Face Shield EyeProtection->FaceShield NitrileGloves Nitrile Gloves HandProtection->NitrileGloves HeavyDutyGloves Butyl/Neoprene Gloves HandProtection->HeavyDutyGloves LabCoat Flame-Retardant Lab Coat BodyProtection->LabCoat Apron Chemical-Resistant Apron BodyProtection->Apron FumeHood Chemical Fume Hood RespiratoryProtection->FumeHood Respirator Respirator RespiratoryProtection->Respirator If hood is insufficient

Caption: PPE Selection Workflow for this compound.

References

  • J.T. Baker. (2011, August 29). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • University of Nevada, Reno. (n.d.). Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. Environmental Health & Safety. Retrieved from [Link]

  • Penta. (2024, November 26). Pyridine - SAFETY DATA SHEET. Retrieved from [Link]

  • Centralchem.sk. (n.d.). Safety data sheet. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Retrieved from [Link]

  • University of California, Santa Cruz. (2015, July 22). Personal Protective Equipment Selection Guide. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2022, December 15). Safety Data Sheet: pyridine. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Reaction Safety: A Critical Parameter in the Development of a Scaleable Synthesis of 2,3-Bis-chloromethylpyridine Hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Octahydro-1H-cyclopenta(b)pyridine. PubChem. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Cyclopenta[b]pyridine
Reactant of Route 2
1H-Cyclopenta[b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.